1-Bicyclo[2.2.1]hept-2-ylethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6(10)9-5-7-2-3-8(9)4-7/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCHTNHUHOTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947411 | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24520-60-3 | |
| Record name | 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024520603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Bicyclo[2.2.1]hept-2-ylethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Bicyclo[2.2.1]hept-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Bicyclo[2.2.1]hept-2-ylethanamine, a bicyclic amine of interest in synthetic and medicinal chemistry. This document consolidates available data on its properties, outlines a general synthetic protocol, and explores the potential pharmacological context of its structural class.
Core Chemical and Physical Properties
This compound, also known as 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane, is a saturated bicyclic amine.[1] Its rigid, strained bicyclo[2.2.1]heptane (norbornane) framework imparts unique stereochemical properties that are of significant interest in the design of novel therapeutic agents.[2] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H17N | [3] |
| Molecular Weight | 139.24 g/mol | [3] |
| CAS Number | 24520-60-3 | [3][4] |
| IUPAC Name | 1-(2-bicyclo[2.2.1]heptanyl)ethanamine | |
| Boiling Point | 196.8°C at 760 mmHg | [3] |
| Flash Point | 67.8°C | [3] |
| Density | 0.963 g/cm³ | [3] |
| Exact Mass | 139.136099547 Da | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of amines is the reductive amination of a corresponding ketone.[5][6] For the synthesis of this compound, a plausible precursor is 1-Bicyclo(2.2.1)hept-2-ylethanone.[7] The general protocol for this transformation is outlined below.
General Protocol for Reductive Amination
Objective: To synthesize this compound from 1-Bicyclo(2.2.1)hept-2-ylethanone via reductive amination.
Materials:
-
1-Bicyclo(2.2.1)hept-2-ylethanone
-
Ammonia (or an ammonia source such as ammonium acetate)
-
A suitable reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H2/Pd/C)
-
An appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: The ketone, 1-Bicyclo(2.2.1)hept-2-ylethanone, is dissolved in the chosen solvent within a reaction vessel.
-
Imine Formation: The ammonia source is added to the solution. The mixture is stirred, allowing for the formation of the imine intermediate.
-
Reduction: The reducing agent is carefully introduced to the reaction mixture. The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the mixture is quenched and the crude product is extracted. The final product, this compound, is purified using a suitable method, such as distillation or column chromatography.
Potential Pharmacological Relevance and Signaling Pathways
While specific biological activity for this compound is not extensively documented in the public domain, the bicyclo[2.2.1]heptane scaffold is a key feature in a number of pharmacologically active compounds.[2] Derivatives of this rigid bicyclic system have been investigated as antagonists for various receptors, including prostaglandin D2 and orexin receptors.[3][8]
Of particular note is the anxiolytic agent Deramciclane, a bicyclo[2.2.1]heptane derivative that functions as a 5-HT2A receptor antagonist.[9] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand serotonin, activates intracellular signaling cascades. Antagonists of this receptor block these downstream effects. Given the structural similarities, it is plausible that this compound or its derivatives could interact with similar biological targets.
The following diagram illustrates a simplified, generalized signaling pathway for a G-protein coupled receptor, such as the 5-HT2A receptor, which can be modulated by compounds containing the bicyclo[2.2.1]heptane core.
Safety and Handling
This compound is classified as an irritant. It is reported to cause skin and eye irritation and may cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.
Conclusion
This compound is a bicyclic amine with well-defined physical and chemical properties. While detailed experimental protocols and biological activity studies for this specific compound are limited, its synthesis can be approached through established methods like reductive amination. The prevalence of the bicyclo[2.2.1]heptane core in pharmacologically active molecules suggests that this compound and its derivatives may hold potential for further investigation in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 1-Bicyclo(2.2.1)hept-2-ylethanone | C9H14O | CID 93873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]
- 9. CAS 120444-71-5: Deramciclane | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Stereoisomers of 1-Bicyclo[2.2.1]hept-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bicyclo[2.2.1]hept-2-ylethanamine, a conformationally rigid bicyclic amine, possesses a unique three-dimensional structure that gives rise to multiple stereoisomers. This guide provides a comprehensive overview of these stereoisomers, detailing their synthesis, separation, and established biological activity. The strategic manipulation of the bicyclo[2.2.1]heptane framework offers significant potential in medicinal chemistry, particularly in the development of novel antiviral agents. This document outlines key experimental protocols, summarizes available quantitative data, and visualizes the relationships and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction to Stereoisomerism in this compound
The rigid bicyclo[2.2.1]heptane (norbornane) skeleton of this compound results in a complex stereochemical landscape. The presence of multiple chiral centers leads to the existence of several stereoisomers. The primary points of isomerism are the orientation of the ethanamine substituent on the bicyclic ring system (exo vs. endo) and the chirality at the carbon atom of the ethanamine side chain to which the amino group is attached (R vs. S). This results in four possible diastereomers, each existing as a pair of enantiomers:
-
(exo, R)-1-Bicyclo[2.2.1]hept-2-ylethanamine and (exo, S)-1-Bicyclo[2.2.1]hept-2-ylethanamine
-
(endo, R)-1-Bicyclo[2.2.1]hept-2-ylethanamine and (endo, S)-1-Bicyclo[2.2.1]hept-2-ylethanamine
The distinct spatial arrangement of the amine functional group in each stereoisomer can lead to significant differences in their pharmacological and toxicological profiles.
Synthesis and Separation of Stereoisomers
The synthesis of this compound typically results in a mixture of endo and exo diastereomers. The separation of these isomers, and their respective enantiomers, is a critical step in evaluating their individual biological activities.
Synthesis of a Mixture of endo- and exo-1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
A common synthetic route involves the reductive amination of 1-(bicyclo[2.2.1]heptan-2-yl)ethanone. This ketone precursor can be synthesized from the corresponding carboxamide. The subsequent reductive amination yields a mixture of the endo and exo isomers of the target amine.
Chiral Separation of Stereoisomers
The separation of the stereoisomers is typically achieved through derivatization followed by chiral High-Performance Liquid Chromatography (HPLC). The amine mixture is often reacted with a chiral derivatizing agent to form diastereomeric derivatives, which can then be separated using a suitable chiral stationary phase.
Experimental Protocols
Synthesis of a Mixture of 1-((1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl)ethanone (endo) and 1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethanone (exo)
-
Reaction: A solution of (1S,2R,4R)-N-methoxy-N-methylbicyclo[2.2.1]heptane-2-carboxamide and its corresponding exo isomer in tetrahydrofuran (THF) is cooled to -10 °C.
-
Reagent Addition: Methylmagnesium bromide (3.0 M in ether) is added dropwise to the cooled mixture.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to yield the ketone mixture.
Reductive Amination to a Mixture of endo- and exo-1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
-
Reaction Mixture: A mixture of the endo and exo ketones is combined with ammonium acetate and sodium cyanoborohydride in methanol.
-
Reaction Conditions: The mixture is stirred at room temperature for 16 hours.
-
Work-up: The reaction mixture is acidified with 12N HCl and then basified to pH 10 with solid KOH. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the amine mixture.
Derivatization and Chiral HPLC Separation
-
Derivatization: The mixture of endo and exo amines is reacted with (9H-fluoren-9-yl)methyl carbonochloridate in the presence of a non-nucleophilic base to form the corresponding carbamate derivatives.
-
Chromatography System: A preparatory chiral OD-H HPLC system is used for the separation.
-
Mobile Phase: A typical mobile phase for separation is a mixture of isopropanol in hexanes (e.g., 3% isopropanol).
-
Separation: The derivatized mixture is injected onto the column, and the separated diastereomers are collected and concentrated.
Quantitative Data
| Parameter | Value | Reference |
| Antiviral Activity (Deitiforin - mixture of stereoisomers) | ||
| Target Virus | Influenza A Virus | [1][2][3] |
| Synthesis Yields | ||
| 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone (endo/exo mixture) | 88% | |
| 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (endo/exo mixture) | 85% |
Pharmacological Activity and Mechanism of Action
Antiviral Activity
2-(1'-aminoethyl)bicyclo[2.2.1]heptane, also known as Deitiforin, has demonstrated antiviral activity against the influenza A virus.[1][2][3] Studies have shown that this compound inhibits the accumulation of hemagglutinins in infected cells.[1]
Proposed Mechanism of Action
The antiviral mechanism of 2-(1'-aminoethyl)bicyclo[2.2.1]heptane hydrochloride is believed to involve its interaction with the lipid bilayer of the viral membrane. The compound adsorbs to and integrates into the lipid bilayer, which alters the membrane's charge, elasticity, and ion permeability.[1] This interaction is thought to prevent the association of the influenza virus matrix protein (M-protein) with the membrane and can also disrupt existing M-protein aggregates.[1] This disruption of the M-protein's function is a key aspect of its antiviral effect.
Visualizations
Stereoisomer Relationship
Caption: Relationship between the stereoisomers.
Experimental Workflow for Synthesis and Separation
Caption: Synthetic and separation workflow.
Conclusion
The stereoisomers of this compound represent a promising area for the development of new therapeutic agents, particularly in the antiviral space. The established synthetic and separation protocols provide a clear path for accessing the individual stereoisomers for further study. While the antiviral activity against influenza A has been identified, a significant opportunity exists for further research to quantify the potency of each stereoisomer and to fully elucidate the underlying molecular mechanisms of action. This in-depth guide serves as a foundational resource to stimulate and support these future research endeavors.
References
An In-depth Technical Guide to the Synthesis of 1-Bicyclo[2.2.1]hept-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Bicyclo[2.2.1]hept-2-ylethanamine, a valuable building block in medicinal chemistry and drug development. The document details a robust and well-documented synthetic pathway, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.
Introduction
This compound, also known as 2-aminoethylnorbornane, possesses a rigid bicyclic scaffold that is of significant interest in the design of novel therapeutic agents. The defined spatial orientation of the ethylamine substituent makes it a useful synthon for introducing specific pharmacophoric features, potentially leading to enhanced target affinity and selectivity. This guide outlines a reliable synthetic route commencing with a Diels-Alder reaction, followed by catalytic hydrogenation and subsequent reductive amination.
Synthetic Strategy Overview
The principal synthetic route to this compound involves a three-step sequence starting from readily available precursors. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key parameters.
Step 1: Synthesis of 5-Acetyl-2-norbornene via Diels-Alder Reaction
The initial step involves the [4+2] cycloaddition of cyclopentadiene with methyl vinyl ketone. Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene.
Experimental Protocol:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its cracking temperature (typically around 170-180 °C). The monomeric cyclopentadiene is distilled and collected in a receiver cooled in an ice bath.
-
Diels-Alder Reaction: The freshly distilled cyclopentadiene is immediately reacted with methyl vinyl ketone. The reaction is often carried out without a solvent or in a minimal amount of a non-polar solvent. The reaction is exothermic and proceeds readily at room temperature or with gentle heating.
| Parameter | Value |
| Reactants | Cyclopentadiene, Methyl Vinyl Ketone |
| Stoichiometry | 1.1 : 1 (Cyclopentadiene : Methyl Vinyl Ketone) |
| Solvent | Neat (or minimal hydrocarbon solvent) |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 1-2 hours |
| Work-up | Direct use in the next step or purification by distillation |
| Typical Yield | 80-90% |
Step 2: Synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone via Catalytic Hydrogenation
The carbon-carbon double bond in 5-acetyl-2-norbornene is selectively reduced by catalytic hydrogenation to yield the saturated ketone, 1-(bicyclo[2.2.1]heptan-2-yl)ethanone.
Experimental Protocol:
-
Reaction Setup: 5-Acetyl-2-norbornene is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) with vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by vacuum distillation.
| Parameter | Value |
| Substrate | 5-Acetyl-2-norbornene |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Work-up | Filtration and solvent evaporation |
| Typical Yield | >95% |
Spectroscopic Data for 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone:
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ ~2.1 (s, 3H, COCH₃), 0.8-2.5 (m, 11H, norbornyl protons) |
| ¹³C NMR (CDCl₃) | δ ~209 (C=O), 28 (CH₃), various signals for the bicyclic core |
| IR (neat) | ~1710 cm⁻¹ (C=O stretch) |
| MS (EI) | m/z (%) = 138 (M⁺), 95, 81, 67, 43 |
Step 3: Synthesis of this compound via Reductive Amination
The final step is the conversion of the ketone to the primary amine via reductive amination. This one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction.
Experimental Protocol:
-
Reaction Mixture: To a solution of 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone in methanol, ammonium acetate is added in excess.
-
Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until the starting ketone is consumed, as monitored by TLC or GC.
-
Work-up: The reaction is quenched by the addition of water and then acidified with concentrated HCl. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. The aqueous layer is then basified with a strong base (e.g., NaOH or KOH) to a pH > 10.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude amine. The final product can be purified by vacuum distillation.
| Parameter | Value |
| Substrate | 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Acid-base extraction |
| Typical Yield | 70-85% |
Spectroscopic Data for this compound:
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ ~2.7-3.0 (m, 1H, CH-N), 1.0-2.4 (m, 13H, norbornyl and ethyl protons), ~1.1 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~50-55 (CH-N), various signals for the bicyclic core and ethyl group |
| IR (neat) | ~3300-3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (N-H bend) |
| MS (EI) | m/z (%) = 139 (M⁺), 122, 96, 82, 67 |
Logical Relationships in Synthesis
The choice of reagents and reaction conditions is critical for the successful synthesis of the target molecule. The following diagram illustrates the key considerations and relationships in the reductive amination step.
Caption: Key relationships in the reductive amination step.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The described three-step sequence, involving a Diels-Alder reaction, catalytic hydrogenation, and reductive amination, offers a reliable and efficient route to this valuable building block. The provided experimental protocols and quantitative data are intended to support researchers and drug development professionals in the successful implementation of this synthesis in their laboratories.
An In-Depth Technical Guide to 1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS Number: 24520-60-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bicyclo[2.2.1]hept-2-ylethanamine, with the CAS number 24520-60-3, is a bicyclic amine whose rigid norbornane scaffold makes it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via reductive amination, and an exploration of the potential biological activities of its structural class, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists. While specific biological data for this exact compound is limited in publicly available literature, the known pharmacology of related bicyclo[2.2.1]heptan-2-amine derivatives suggests its potential for development as a modulator of glutamatergic neurotransmission, a key pathway in neurological function and disease.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 24520-60-3 | [1][2][3] |
| Molecular Formula | C₉H₁₇N | [2] |
| Molecular Weight | 139.24 g/mol | [1][2] |
| IUPAC Name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine | [4] |
| Synonyms | 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane, AEBCH | [1] |
| Appearance | Liquid | [4] |
| Boiling Point | 196.8 °C at 760 mmHg | [2][5] |
| Flash Point | 67.8 °C | [2][5] |
| Density | 0.963 g/cm³ | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [3][4] |
Synthesis
The synthesis of this compound can be achieved through the reductive amination of the corresponding ketone, 1-(bicyclo[2.2.1]heptan-2-yl)ethanone. This method is a widely used and effective strategy for the formation of amines from carbonyl compounds.
Experimental Protocol: Reductive Amination
The following is a detailed experimental protocol for the synthesis of a stereoisomer of the target compound, which can be adapted for the synthesis of this compound.
Reaction Scheme:
References
- 1. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. (1-bicyclo[2.2.1]hept-2-ylethyl)amine | 24520-60-3 [sigmaaldrich.com]
- 5. Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Bicyclo[2.2.1]hept-2-ylethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bicyclo[2.2.1]hept-2-ylethanamine, a bicyclic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of complete spectral data for this specific molecule, this guide combines available experimental data with representative data from closely related analogs to provide a thorough analytical profile. The methodologies and data interpretation principles detailed herein are broadly applicable to the spectroscopic analysis of similar bridged cyclic compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its analogs.
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
| Parameter | Value |
| Molecular Formula | C₉H₁₇N |
| Molecular Weight | 139.24 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragment Ions (m/z) | Relative Intensity |
| 139 (M⁺) | Low |
| 124 | Moderate |
| 96 | High |
| 82 | High |
| 67 | High |
| 44 | Base Peak |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum for a mixture of endo and exo isomers of 1-(bicyclo[2.2.1]heptan-2-yl)ethanamine has been reported.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.66 – 1.85 | multiplet | 5H | CH-N, CH₂-CH-N, bridgehead CH |
| 1.68 – 0.46 | multiplet | 12H | Bicyclic ring protons, CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Data)
No specific ¹³C NMR data for this compound was found in the searched literature. The following data is for the closely related analog, endo-Bicyclo[2.2.1]heptan-2-amine, and is provided for illustrative purposes.
| Chemical Shift (δ) ppm | Assignment |
| 57.5 | C-N |
| 43.1 | Bridgehead CH |
| 40.5 | CH₂ |
| 36.6 | Bridgehead CH |
| 30.1 | CH₂ |
| 28.7 | CH₂ |
| 23.0 | CH₂ |
Infrared (IR) Spectroscopy (Representative Data)
Specific IR data for this compound was not available. The data below is for the vapor phase of the related compound Bicyclo[2.2.1]heptane-2-methanamine and is representative of a primary amine on a bicyclo[2.2.1]heptane core.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 2950 - 2850 | Strong, sharp | C-H stretch (alkane) |
| 1620 - 1580 | Medium | N-H bend (scissoring) |
| 1470 - 1450 | Medium | CH₂ bend |
| ~800 | Weak | N-H wag |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a single-pulse ¹H NMR spectrum. Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR, salt plates)
-
Volatile solvent for cleaning (e.g., isopropanol)
Procedure:
-
Instrument Setup: Perform a background scan to account for atmospheric and instrumental interferences.
-
Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.
-
Sample Preparation (Salt Plates): Place a drop of the liquid sample between two polished salt (e.g., NaCl or KBr) plates to create a thin film.
-
Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C-H stretch, N-H bend).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium carrier gas
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV. Program the gas chromatograph with an appropriate temperature gradient to ensure separation of the sample components.
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range as the compound elutes from the GC column.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a bicyclic amine.
References
An In-depth Technical Guide on the Physicochemical Properties of Bicycloheptylethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of bicycloheptylethanamine derivatives. The bicyclo[2.2.1]heptane scaffold, a rigid bridged cyclic system, is of significant interest in medicinal chemistry due to its ability to introduce three-dimensional complexity and conformational rigidity into drug candidates. Understanding the physicochemical properties of its derivatives, such as 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine and its analogs, is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. This document outlines key physical properties, details the experimental protocols for their determination, and provides visualizations of relevant workflows and a hypothetical signaling pathway.
Quantitative Physicochemical Data
The following tables summarize available quantitative data for 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine and related derivatives. It is important to note that experimentally determined data for a wide range of these specific derivatives is limited in publicly accessible literature. Therefore, some values are computationally predicted and should be considered as estimates.
Table 1: Physical Properties of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine and a closely related analog.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | XLogP3-AA |
| 1-(Bicyclo[2.2.1]hept-2-yl)ethanamine | C₉H₁₇N | 139.24 | 196.8 at 760 mmHg[1] | 0.963[1] | 2.0 |
| 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine | C₉H₁₇N | 139.24 | Not available | Not available | Not available |
Table 2: Physicochemical Properties of a Functionalized Bicycloheptane Derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | TPSA (Ų) | LogP | H-Bond Acceptors | H-Bond Donors |
| N-(Bicyclo[2.2.1]heptan-2-yl)acetamide | C₉H₁₅NO | 153.22 | 29.1 | 1.3111 | 1 | 1 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of novel bicycloheptylethanamine derivatives.
2.1. Melting Point Determination
The melting point of solid derivatives is a fundamental indicator of purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the crystalline bicycloheptylethanamine derivative is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures. For pure compounds, this range is typically narrow (0.5-1 °C).
-
2.2. Boiling Point Determination
For liquid derivatives, the boiling point is a key characteristic.
-
Apparatus: Distillation apparatus or a specialized micro boiling point apparatus.
-
Procedure (Micro Method):
-
A small amount of the liquid bicycloheptylethanamine derivative is placed in a small test tube.
-
A sealed capillary tube is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
2.3. Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and distribution.
-
Apparatus: Scintillation vials, analytical balance, orbital shaker, and a method for quantification (e.g., HPLC-UV).
-
Procedure (Shake-Flask Method):
-
An excess amount of the bicycloheptylethanamine derivative is added to a known volume of purified water or a relevant buffer solution in a scintillation vial.
-
The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The resulting suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC-UV, against a standard curve.
-
The solubility is reported in units of mg/mL or µM.
-
2.4. pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the amine at physiological pH.
-
Apparatus: Potentiometric titrator with a pH electrode.
-
Procedure (Potentiometric Titration):
-
A precise amount of the bicycloheptylethanamine derivative is dissolved in a suitable solvent, often a co-solvent system like water-methanol for poorly soluble compounds.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added in small increments.
-
A titration curve of pH versus the volume of titrant added is generated.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the amine is protonated.
-
2.5. Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of the lipophilicity of a compound, which influences its membrane permeability and metabolic stability.
-
Apparatus: Scintillation vials, analytical balance, orbital shaker, and a method for quantification (e.g., HPLC-UV).
-
Procedure (Shake-Flask Method):
-
A precise amount of the bicycloheptylethanamine derivative is dissolved in either water-saturated n-octanol or n-octanol-saturated water.
-
The two immiscible phases are combined in a vial in a defined volume ratio.
-
The vial is shaken for a prolonged period to allow for the compound to partition between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Visualizations
3.1. Hypothetical Signaling Pathway
Bicyclic amines are often explored as scaffolds for kinase inhibitors in drug discovery.[2] The following diagram illustrates a hypothetical signaling pathway where a bicycloheptylethanamine derivative could act as an inhibitor of a protein kinase, thereby modulating downstream cellular processes.
3.2. Experimental Workflow
The characterization of a novel bicycloheptylethanamine derivative follows a logical workflow to determine its key physicochemical properties.
References
The Genesis of Three-Dimensionality: A Technical Guide to the Discovery and History of Bicyclic Amines in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclic amines, organic compounds characterized by two fused, bridged, or spirocyclic rings containing at least one nitrogen atom, represent a cornerstone of modern medicinal chemistry. Their inherent conformational rigidity and three-dimensional architecture provide a unique scaffold for the precise spatial arrangement of pharmacophoric elements, leading to enhanced target affinity, selectivity, and improved pharmacokinetic properties compared to their acyclic or monocyclic counterparts. This technical guide delves into the rich history of bicyclic amines, from their initial discovery in complex natural products to their current role as indispensable building blocks in the design of novel therapeutics. We will explore the landmark syntheses that unlocked their potential, the signaling pathways they modulate, and the modern drug discovery workflows that leverage their unique structural attributes.
Pioneering Discoveries: Nature's Bicyclic Amines
The story of bicyclic amines begins with the exploration of the natural world. For centuries, plant- and animal-derived extracts have been a source of potent medicines and poisons. The active principles of many of these were later identified as complex alkaloids, a significant portion of which possess bicyclic amine cores.
The Tropane Alkaloids: From Ancient Remedies to Modern Medicine
The tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane skeleton, are among the most historically significant and pharmacologically active bicyclic amines.[1]
-
Atropine and Scopolamine: Isolated from plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna), these compounds have a long history of use as both medicines and poisons.[2] The isolation of atropine is credited to the German pharmacist H.F.G. Mein in 1832, although he did not publish his findings. Geiger and Hesse published its isolation a year later.[3] Scopolamine was first isolated in 1881.[4] Their potent anticholinergic activity, stemming from their antagonism of muscarinic acetylcholine receptors, has led to their use in ophthalmology, as antispasmodics, and in the treatment of bradycardia and motion sickness.[5][6]
-
Cocaine: Extracted from the leaves of the coca plant (Erythroxylum coca), cocaine's potent stimulant and local anesthetic properties were recognized in the 19th century.[3] Its chemical formula was determined in 1862, and its structure, featuring the tropane core, was elucidated by Richard Willstätter, who also achieved its first synthesis from tropinone.[3] Cocaine exerts its effects by blocking the reuptake of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin.[7]
Quinine: The First Effective Treatment for Malaria
Quinine, a bicyclic amine with a more complex quinoline-containing structure, was the first effective chemical treatment for malaria.[2] Isolated from the bark of the cinchona tree in 1820 by French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou, its use in treating malaria dates back to at least the 17th century by Jesuit missionaries in Peru.[2] The determination of its intricate structure was a long and arduous process, finally confirmed by total synthesis by R.B. Woodward and W.E. Doering in 1944.
Camphor: A Bicyclic Terpenoid with a Rich History
Camphor, a waxy, aromatic bicyclic monoterpenoid, has been used for centuries in traditional medicine, as a plasticizer, and in religious ceremonies.[8][9] While not an amine itself, its bicyclo[2.2.1]heptane skeleton is a common motif in synthetic bicyclic amines, and its history is intertwined with the development of synthetic organic chemistry. The first industrial total synthesis of camphor was achieved by Gustaf Komppa in 1903, a landmark achievement that helped to solidify the structural theory of organic chemistry.[8]
Landmark Syntheses: Forging Bicyclic Cores in the Laboratory
The structural complexity of bicyclic amines presented a formidable challenge to early organic chemists. The development of elegant and efficient synthetic strategies to construct these three-dimensional frameworks was a triumph of chemical ingenuity and laid the groundwork for modern drug discovery.
Willstätter's Synthesis of Tropinone (1901)
Richard Willstätter's synthesis of tropinone, a key intermediate in the synthesis of atropine and cocaine, was the first of its kind.[10] Starting from the seemingly related cycloheptanone, the multi-step synthesis was arduous and produced a low overall yield.[2] Despite its limitations, it was a monumental achievement that confirmed the structure of the tropane alkaloids and demonstrated the power of total synthesis.
Experimental Protocol: Willstätter's Synthesis of Tropinone (Conceptual Outline)
-
Starting Material: Cycloheptanone.
-
Key Steps: The synthesis involved a series of reactions to introduce the nitrogen bridge across the seven-membered ring. This included bromination, substitution with an amine, and subsequent cyclization reactions. The process was complex and involved numerous intermediates.
-
Overall Yield: The overall yield was very low, reported to be around 0.75%.[2]
Robinson's Biomimetic Synthesis of Tropinone (1917)
In a stroke of genius, Sir Robert Robinson developed a remarkably efficient, one-pot synthesis of tropinone in 1917.[8] His approach was inspired by the presumed biosynthesis of tropinone in plants, a concept that was decades ahead of its time.[7] This "biomimetic" synthesis involved the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid in a buffered aqueous solution, mimicking physiological conditions.[7] The reaction proceeds through a tandem double Mannich reaction to construct the bicyclic tropane skeleton with remarkable efficiency.[3]
Experimental Protocol: Robinson's Synthesis of Tropinone (1917)
From J. Chem. Soc., Trans., 1917, 111, 762-768[1]
-
Preparation of Succindialdehyde: Succindialdoxime (7 grams) suspended in water (30 c.c.) was treated with nitrous fumes (generated from nitric acid and arsenious oxide).
-
Neutralization: Water (50 c.c.) was added, and the acidic solution was neutralized with an excess of precipitated calcium carbonate.
-
One-Pot Reaction: To the neutralized solution of succindialdehyde, acetone (5 grams) and then a solution of methylamine (4.5 grams) in water (20 c.c.) were added. The mixture was allowed to stand for half an hour.
-
Workup and Isolation: The solution was acidified with hydrochloric acid. The tropinone was then isolated, for example, by conversion to its crystalline dipiperonylidene derivative. The free base was obtained by treating the derivative with aqueous ammonia and crystallizing from ethyl acetate.
-
Improved Yield with Acetonedicarboxylic Acid: Robinson noted that replacing acetone with a salt of acetonedicarboxylic acid significantly improved the yield. In a typical procedure, a solution of succindialdehyde was mixed with a solution of acetonedicarboxylic acid and calcium carbonate. Methylamine was then gradually added. After several days, the solution was acidified, concentrated, made alkaline, and the tropinone was distilled with steam.
Komppa's Total Synthesis of Camphoric Acid (1903)
Gustaf Komppa's total synthesis of camphoric acid, a degradation product of camphor, was the first complete synthesis of a complex natural product derivative and provided irrefutable proof of camphor's bicyclic structure.[4]
Experimental Protocol: Komppa's Synthesis of Camphoric Acid (Conceptual Outline)
The original 1903 publication in Berichte der deutschen chemischen Gesellschaft provides the full experimental details. The key steps are summarized below:
-
Claisen Condensation: Diethyl oxalate and 3,3-dimethylpentanoic acid were reacted via a Claisen condensation to yield diketocamphoric acid.
-
Methylation: The resulting intermediate was methylated using methyl iodide.
-
Reduction: A complex reduction procedure was then employed to produce camphoric acid.
Bicyclic Amines in Modern Drug Discovery
The rigid frameworks of bicyclic amines make them "privileged scaffolds" in drug discovery, as they can pre-organize functional groups in a defined three-dimensional space, leading to high affinity and selectivity for their biological targets.[11]
Physicochemical Properties and Their Impact on Drug-Likeness
The introduction of a bicyclic core significantly influences a molecule's physicochemical properties, such as its lipophilicity (LogP) and basicity (pKa), which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, increasing the sp³ character of a molecule by incorporating a bicyclic amine can lead to improved solubility and metabolic stability.
Table 1: Comparative Physicochemical Properties of Selected Bicyclic Amines and Related Compounds
| Compound | Bicyclic Core | pKa | LogP | Molar Mass ( g/mol ) |
| Tropinone | 8-Azabicyclo[3.2.1]octane | ~10.4 | 0.13 | 139.19 |
| Atropine | 8-Azabicyclo[3.2.1]octane | 9.8 | 1.83 | 289.37 |
| Scopolamine | 8-Azabicyclo[3.2.1]octane | 7.55-7.81 | 1.2 | 303.35 |
| Cocaine | 8-Azabicyclo[3.2.1]octane | 8.6 | 2.3 | 303.35 |
| Quinine | Quinuclidine | 8.5 | 3.44 | 324.42 |
| Camphor | Bicyclo[2.2.1]heptane | N/A | 2.38 | 152.23 |
| 1-Azabicyclo[2.2.2]octane | Quinuclidine | 11.1 | 1.3 | 111.19 |
Note: pKa and LogP values can vary depending on the experimental or computational method used.
Bicyclic Amines as Monoamine Transporter Inhibitors
A significant number of bicyclic amines exert their pharmacological effects by modulating the activity of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Table 2: In Vitro Inhibitory Activity (IC50 in nM) of Selected Bicyclic Amines at Monoamine Transporters
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Cocaine | 450 | 670 | 680 |
| RTI-113 | 0.6 | 1.6 | 29.8 |
| Bupropion | 1400 | 2800 | >10000 |
Data is representative and can vary between studies.[12]
Modern Synthetic Scaffolds
Beyond naturally derived cores, medicinal chemists have developed a vast arsenal of novel synthetic bicyclic amine scaffolds to explore new chemical space and optimize drug properties. A notable example is the emergence of bicyclo[1.1.1]pentylamines (BCPAs) as bioisosteres for aryl amines, offering improved metabolic stability and physicochemical properties.[8]
Signaling Pathways Modulated by Bicyclic Amines
The therapeutic and psychoactive effects of many bicyclic amines are a direct consequence of their interaction with specific signaling pathways in the central and peripheral nervous systems.
Cocaine's Mechanism of Action
Cocaine's primary mechanism of action is the inhibition of the dopamine, norepinephrine, and serotonin transporters. By blocking these transporters, cocaine increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation. The rewarding and addictive properties of cocaine are primarily attributed to its effects on the mesolimbic dopamine pathway.[7]
Atropine and Scopolamine: Muscarinic Acetylcholine Receptor Antagonism
Atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a wide range of parasympathetic functions. By blocking the binding of acetylcholine (ACh), these drugs inhibit parasympathetic nerve stimulation. For instance, in the heart, this leads to an increased heart rate. Scopolamine is a non-selective muscarinic antagonist, affecting multiple subtypes (M1-M5).[13]
Experimental Workflow: From Hit to Lead in Bicyclic Amine Drug Discovery
The development of new drugs based on bicyclic amine scaffolds follows a structured workflow, from the initial identification of a "hit" compound to the optimization of a "lead" candidate.
This workflow typically involves:
-
High-Throughput Screening (HTS): Large libraries of diverse bicyclic amines are screened against a biological target to identify initial "hits."
-
Hit Validation: The activity of the hits is confirmed, and their potency is determined through dose-response studies.
-
Structure-Activity Relationship (SAR) Studies: Analogs of the validated hits are synthesized to understand the relationship between chemical structure and biological activity.
-
Lead Optimization: Promising hits are further modified to improve their potency, selectivity, and ADME properties, leading to the selection of a lead candidate for further development.
Conclusion
From their origins in the natural world to their central role in modern drug discovery, bicyclic amines have had a profound impact on chemistry and medicine. The historical journey of their discovery and synthesis is a testament to the power of chemical science to unravel the complexities of nature and to create novel molecules with therapeutic potential. As our understanding of disease biology deepens and our synthetic capabilities expand, the privileged scaffolds of bicyclic amines will undoubtedly continue to be a fertile ground for the discovery of the next generation of innovative medicines.
References
- 1. LXIII.—A synthesis of tropinone - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. acs.org [acs.org]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 9. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. benchchem.com [benchchem.com]
- 13. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
An In-depth Technical Guide to the Chiral Resolution of 1-Bicyclo[2.2.1]hept-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 1-Bicyclo[2.2.1]hept-2-ylethanamine, a valuable chiral building block in medicinal chemistry. The document outlines established strategies, including classical resolution via diastereomeric salt formation and chiral chromatography, providing detailed experimental protocols based on available literature for analogous compounds.
Introduction
This compound possesses multiple chiral centers, making the separation of its enantiomers crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). The biological activity of enantiomers can differ significantly, necessitating the isolation of the desired stereoisomer. This guide explores the two primary strategies for achieving this separation: classical chemical resolution and preparative chiral chromatography.
Synthesis of Racemic this compound
The precursor for the chiral resolution is the racemic this compound, which can be synthesized from 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone. The synthesis typically results in a mixture of endo and exo isomers.
Experimental Protocol: Synthesis of Racemic this compound [1]
A mixture of 1-((1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl)ethanone and 1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethanone (443 mg, 3.21 mmol) is combined with ammonium acetate (2.47 g, 32.1 mmol, 10 equivalents) and sodium cyanoborohydride (604 mg, 9.62 mmol, 3 equivalents) in methanol (12 mL). The reaction mixture is stirred for 16 hours at room temperature. The reaction is monitored for the consumption of the starting ketone. Following the completion of the reaction, the mixture is acidified to pH 2 with 12N HCl and then basified to pH 10 with solid KOH. The aqueous layer is extracted with CH₂Cl₂ (5 x 10 mL). The combined organic layers are dried over Na₂SO₄ and concentrated to yield a mixture of 1-((1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl)ethanamine (endo) and 1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethanamine (exo) with a reported yield of 85%[1].
Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains a robust and scalable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Based on the successful resolution of the structurally similar trans-bicyclo[2.2.1]heptane-2,3-diamine with (-)-O,O'-dibenzoyltartaric acid[2], a similar approach is proposed for this compound. Tartaric acid and its derivatives are common resolving agents for amines[3][4].
Proposed Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic mixture of this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or a derivative like (-)-O,O'-dibenzoyltartaric acid, in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of one enantiomer should preferentially crystallize. The crystallization process can be induced by cooling the solution or by slow evaporation of the solvent.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomeric salt.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH or KOH) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification and Analysis: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved amine. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis. The process can be repeated with the mother liquor to isolate the other enantiomer.
Logical Workflow for Classical Resolution
Caption: Workflow for classical chiral resolution.
Chiral Chromatography
Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.
A published method for the separation of the endo and exo diastereomers of the (9H-fluoren-9-yl)methyl (Fmoc) protected this compound utilizes a Chiralcel OD-H column[1]. This indicates that polysaccharide-based CSPs are well-suited for resolving this class of compounds. Therefore, a similar strategy is proposed for the direct separation of the underivatized enantiomers.
Proposed Experimental Protocol: Preparative Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or a similar column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape for basic analytes.
-
Flow Rate: A flow rate suitable for the column dimensions, typically in the range of 1-10 mL/min for semi-preparative columns.
-
Detection: UV detection at a wavelength where the compound absorbs, or a refractive index detector if the compound lacks a chromophore.
-
Sample Preparation: Dissolve the racemic amine in the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to each enantiomer as they elute.
-
Solvent Removal and Analysis: Evaporate the solvent from the collected fractions to obtain the purified enantiomers. The enantiomeric purity of each fraction should be confirmed by analytical chiral HPLC.
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for preparative chiral HPLC.
Quantitative Data
Quantitative data for the chiral resolution of this compound is not extensively reported in the available literature. The following table summarizes the type of data that should be collected and reported for a successful chiral resolution.
| Parameter | Method of Determination | Desired Outcome |
| Diastereomeric Excess (de%) | NMR Spectroscopy | High de% (>95%) of the crystallized salt |
| Enantiomeric Excess (ee%) | Chiral HPLC or Chiral GC | High ee% (>98%) of the final enantiomer |
| Yield | Gravimetric Analysis | High recovery of the desired enantiomer |
| Specific Rotation ([α]D) | Polarimetry | Consistent and reproducible value for each enantiomer |
Note: The IUPAC name of a complex containing the (S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl moiety has been reported, which suggests the successful isolation of this specific stereoisomer[1]. However, the specific rotation and other quantitative data for the resolved free amine are not provided.
Conclusion
References
- 1. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine: chiral recognition in the crystal of its complex with (2R,3R)-O,O′-dibenzoyltartaric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Bicyclo[2.2.1]heptane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid and structurally unique bicyclic framework that has found significant application in medicinal chemistry and materials science. Its constrained conformation provides a predictable three-dimensional arrangement for substituents, making it an invaluable tool in rational drug design. A key stereochemical feature of this system is the existence of exo and endo isomers, which often exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and stereochemical considerations of exo and endo isomers of bicyclo[2.2.1]heptane derivatives.
Synthesis and Stereochemical Control: The Diels-Alder Reaction
The primary route to the bicyclo[2.2.1]heptane skeleton is the [4+2] cycloaddition known as the Diels-Alder reaction. The stereochemical outcome of this reaction is governed by the principles of kinetic and thermodynamic control, which dictate the preferential formation of either the endo or exo product.
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: At lower reaction temperatures, the reaction is typically under kinetic control, favoring the formation of the product with the lower activation energy. In the Diels-Alder reaction of cyclic dienes, the endo isomer is generally the kinetic product.[1][2][3] This preference is often explained by "secondary orbital interactions," where the electron-withdrawing groups of the dienophile have a favorable interaction with the developing double bond in the diene in the endo transition state.[4]
-
Thermodynamic Control: At higher temperatures, the Diels-Alder reaction can become reversible. Under these conditions of thermodynamic control, the product distribution reflects the relative stabilities of the isomers.[1][5] The exo isomer is generally more sterically favored and therefore more thermodynamically stable, as the substituent is oriented away from the bicyclic ring system.[1]
dot
References
An In-depth Technical Guide to the Nomenclature of Substituted Bicyclo[2.2.1]heptanes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane framework, commonly known as norbornane, is a rigid and sterically defined scaffold that has garnered significant attention in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique three-dimensional structure provides a robust platform for the precise spatial arrangement of substituents, making it an invaluable component in the design of novel therapeutics and functional materials. A thorough understanding of its nomenclature is paramount for unambiguous communication and documentation within the scientific community. This guide provides a detailed overview of the IUPAC (International Union of Pure and Applied Chemistry) rules for naming substituted bicyclo[2.2.1]heptane derivatives.
The Bicyclo[2.2.1]heptane Core Structure
The systematic name "bicyclo[2.2.1]heptane" precisely describes the molecular architecture.[1][2]
-
"bicyclo" : This prefix indicates that the compound contains two rings sharing two common carbon atoms.[2] These shared atoms are known as bridgehead carbons .[3][4]
-
"[2.2.1]" : These numbers, enclosed in brackets and separated by periods, denote the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons. The numbers are always listed in descending order.[1][3][4] In bicyclo[2.2.1]heptane, there are two bridges with two carbons each and one bridge with a single carbon.[1][2][5]
-
"heptane" : This suffix indicates that the total number of carbon atoms in the bicyclic system is seven.[1][2]
The common name for bicyclo[2.2.1]heptane is norbornane .[1][2][3]
Caption: Bicyclo[2.2.1]heptane structure with bridgehead carbons (1 and 4) highlighted.
Numbering the Bicyclo[2.2.1]heptane System
Consistent numbering of the carbon skeleton is crucial for correctly locating substituents. The IUPAC rules for numbering are as follows:
-
Initiation at a Bridgehead Carbon : Numbering always begins at one of the two bridgehead carbons.[1][3]
-
Proceed Along the Longest Path : From the first bridgehead, the numbering proceeds along the longest bridge to the second bridgehead carbon.[1][3] In the case of bicyclo[2.2.1]heptane, there are two two-carbon bridges of equal length.
-
Continue Along the Next Longest Path : After reaching the second bridgehead, numbering continues along the next longest bridge back to the starting bridgehead.[1]
-
Number the Shortest Bridge Last : The carbon atom(s) of the shortest bridge are numbered last.[1]
-
Lowest Locants for Substituents : When a choice in numbering exists, the direction is chosen to assign the lowest possible numbers (locants) to the substituents.[1][3] If multiple substituents are present, the lowest locant is assigned to the substituent that comes first alphabetically.
Caption: IUPAC numbering of the bicyclo[2.2.1]heptane skeleton.
Stereochemical Descriptors: Endo, Exo, Syn, and Anti
The rigid, three-dimensional nature of the bicyclo[2.2.1]heptane system necessitates specific stereochemical descriptors to define the orientation of substituents.
-
Exo and Endo : These terms describe the relative orientation of substituents on the two-carbon bridges (C2, C3, C5, and C6).
-
An exo substituent points away from the one-carbon bridge (C7).
-
An endo substituent points towards the one-carbon bridge (C7).[6]
-
-
Syn and Anti : These descriptors are used for substituents on the one-carbon bridge (C7).
-
A syn substituent is on the same side as the C2-C3 bridge.
-
An anti substituent is on the opposite side of the C2-C3 bridge, pointing towards the C5-C6 bridge.
-
Caption: Stereochemical descriptors for substituents on the bicyclo[2.2.1]heptane ring.
Assembling the IUPAC Name
The complete IUPAC name for a substituted bicyclo[2.2.1]heptane is constructed by combining the substituent names, their locants, and stereochemical descriptors as prefixes to the parent name.
General Format: (Stereochemical descriptor)-(locant)-(Substituent)bicyclo[2.2.1]heptane
Examples:
| Structure | IUPAC Name |
| A single iodine substituent at the 2-position, pointing towards the C7 bridge. | endo-2-Iodobicyclo[2.2.1]heptane[6][7] |
| An acetoxy group at the 2-position pointing away from the C7 bridge and a methyl group at the 2-position pointing towards the C7 bridge. | exo-2-Acetoxy-endo-2-methylbicyclo[2.2.1]heptane[8] |
| A nitrile group at the 2-position (mixture of stereoisomers). | Bicyclo[2.2.1]heptane-2-carbonitrile[9] |
| Two carboxylic acid groups, one at the 2-position pointing towards the C7 bridge and one at the 3-position pointing away from the C7 bridge. | endo-2,exo-3-Bicyclo[2.2.1]heptane-dicarboxylic acid |
Experimental Protocols
The determination of stereochemistry in substituted bicyclo[2.2.1]heptanes is a critical aspect of their characterization and is typically achieved through a combination of spectroscopic and analytical techniques. While a comprehensive review of all experimental protocols is beyond the scope of this guide, a general workflow for structure elucidation is presented below.
Caption: General experimental workflow for the synthesis and characterization of bicyclo[2.2.1]heptane derivatives.
A key experimental technique for determining endo vs. exo stereochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For instance, in an endo substituted derivative, a NOESY correlation would be expected between the substituent and the protons on the syn-C7 bridge. X-ray crystallography provides the most definitive assignment of stereochemistry when suitable crystals can be obtained.
Quantitative Data
The rigid bicyclic structure of norbornane results in significant ring strain compared to its acyclic or monocyclic counterparts. This strain energy influences the reactivity and thermodynamics of its derivatives.
| Parameter | Value | Reference |
| Ring Strain Energy | 17.5 kcal/mol | [10] |
This inherent strain can be a driving force in ring-opening reactions and influences the equilibrium position of reactions involving the bicyclo[2.2.1]heptane skeleton.
Conclusion
A systematic and unambiguous nomenclature is essential for the advancement of chemical sciences. The IUPAC rules for naming substituted bicyclo[2.2.1]heptanes, including the use of stereochemical descriptors like endo, exo, syn, and anti, provide a clear framework for describing these structurally complex and scientifically important molecules. A firm grasp of this nomenclature is indispensable for researchers, scientists, and professionals in drug development who work with this versatile chemical scaffold.
References
- 1. Naming Bicyclic Compounds | OpenOChem Learn [learn.openochem.org]
- 2. Explain the nomenclature name of bicyclo[2.2.1]heptane | Filo [askfilo.com]
- 3. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 4. Bicyclic Compounds Nomenclature - IUPAC Rules [quimicaorganica.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Bicyclo[2.2.1]heptane, 2-iodo-, endo- [webbook.nist.gov]
- 7. Bicyclo(2.2.1)heptane, 2-iodo-, endo- | C7H11I | CID 141602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bicyclo[2.2.1]heptane, endo-2-methyl-exo-2-acetoxy- | C10H16O2 | CID 539011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes: Bicyclic Amines as Chiral Ligands in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral bicyclic amines are a class of privileged ligands in asymmetric catalysis, prized for their rigid conformational structures which create a well-defined chiral environment around a catalytic center. This rigidity often translates into high levels of stereocontrol in a wide variety of chemical transformations. These ligands can function as organocatalysts themselves or be complexed with transition metals to form potent chiral Lewis acid or redox catalysts.[1] Prominent classes of bicyclic amines include naturally occurring Cinchona alkaloids (e.g., quinine, quinidine) and sparteine, as well as synthetic structures like bicyclic guanidines and bispidines.[2][3][4] Their applications span a broad range of reactions, including carbon-carbon bond formations, hydrogenations, and cycloadditions, making them invaluable tools in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[5][6][7]
Key Classes and Applications
Bicyclic amine ligands can be broadly categorized based on their core structures and catalytic modes.
-
Cinchona Alkaloids: These readily available natural products (quinine, quinidine, cinchonine, cinchonidine) and their derivatives are perhaps the most widely used bicyclic amine catalysts.[3] They are known as "pseudoenantiomeric pairs" and can often be used to synthesize either enantiomer of a desired product.[3] Their catalytic activity often stems from a bifunctional mechanism, where the tertiary amine acts as a Lewis base or nucleophile, and the C9-hydroxyl group acts as a Brønsted acid to activate and orient substrates.[3][5] They are extensively used in:
-
Phase-Transfer Catalysis: N-quaternized Cinchona alkaloids are highly effective phase-transfer catalysts for asymmetric alkylations.[8]
-
Nucleophilic Catalysis: Used in reactions like ketene additions to aldehydes and Michael additions.[1][3]
-
Ligands for Metal-Catalyzed Reactions: Most famously, derivatives are used as ligands in the Sharpless Asymmetric Dihydroxylation.[3][9]
-
-
(-)-Sparteine and Analogs: (-)-Sparteine is a naturally occurring diamine with a rigid C2-symmetric structure.[2] It is particularly effective as a chiral ligand for organolithium bases, enabling highly enantioselective deprotonation of prochiral substrates.[2] The complex formed between (-)-sparteine and s-butyllithium is a cornerstone reagent for asymmetric lithiation-substitution reactions. A significant challenge has been the limited availability of its enantiomer, "(+)-sparteine," which has driven the synthesis of "sparteine surrogates" to access the opposite product enantiomers.[2] Sparteine also forms effective chiral complexes with various transition metals, including palladium, copper, and iridium.[10][11]
-
Chiral Bicyclic Guanidines: Guanidines are strong organic bases, and incorporating them into a chiral bicyclic framework creates powerful Brønsted base catalysts.[12] These catalysts have proven highly effective in a range of enantioselective reactions, including:
Data Presentation: Performance in Catalysis
The efficacy of these ligands is demonstrated by the high yields and enantioselectivities achieved. The following tables summarize representative data for key transformations.
Table 1: (-)-Sparteine-Mediated Asymmetric Deprotonation-Substitution (Data synthesized from representative examples)
| Substrate | Electrophile | Ligand | Yield (%) | ee (%) | Reference |
| N-Boc-pyrrolidine | MeI | (-)-Sparteine | 85 | 96 | [2] |
| Propargyl Carbamate | Me₃SiCl | (-)-Sparteine | 90 | 95 | [2] |
| N-Boc-piperidine | (CH₂)₂O | (+)-Sparteine Surrogate | 78 | 97 | [2] |
Table 2: Chiral Bicyclic Guanidine-Catalyzed Michael Addition (Reaction of anthrone with N-phenylmaleimide)
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 10 | Toluene | -20 | 95 | 94 | [12] |
| 10 | CH₂Cl₂ | -20 | 92 | 91 | [12] |
| 5 | Toluene | -20 | 93 | 94 | [12] |
Table 3: Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Addition (Reaction of various thiols to cyclohexenone)
| Catalyst | Thiol | Yield (%) | ee (%) | Reference |
| (DHQD)₂PYR | Thiophenol | 98 | 91 | [9] |
| (DHQ)₂PYR | 4-methoxythiophenol | 99 | 93 | [9] |
| Quinidine | Benzyl mercaptan | 85 | 75 (S) | [9] |
Experimental Protocols
Protocol 1: Asymmetric Deprotonation of N-Boc-pyrrolidine using (-)-Sparteine/s-BuLi [2]
Objective: To perform a highly enantioselective α-lithiation and subsequent electrophilic quench of N-Boc-pyrrolidine.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine (1.2 equiv)
-
s-Butyllithium (1.2 equiv, solution in cyclohexanes)
-
Anhydrous methyl tert-butyl ether (MTBE), 0.2 M
-
Electrophile (e.g., MeI, 1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous MTBE.
-
Add (-)-Sparteine (1.2 equiv) to the solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium (1.2 equiv) dropwise to the solution.
-
Stir the resulting orange or yellow solution at -78 °C for 15-20 minutes to allow for complex formation.
-
Add N-Boc-pyrrolidine (1.0 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Add the electrophile (1.5 equiv) and continue stirring at -78 °C for an additional 1-2 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC.
Protocol 2: Bicyclic Guanidine-Catalyzed Diels-Alder Reaction of Anthrone [12]
Objective: To catalyze the enantioselective Diels-Alder reaction between an anthrone and a dienophile.
Materials:
-
Anthrone derivative (1.0 equiv)
-
Dienophile (e.g., N-phenylmaleimide, 1.2 equiv)
-
Chiral bicyclic guanidine catalyst (e.g., Catalyst 1 , 10 mol %)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the anthrone derivative (1.0 equiv), the chiral bicyclic guanidine catalyst (0.1 equiv), and anhydrous toluene.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the dienophile (1.2 equiv) in one portion.
-
Stir the reaction mixture at this temperature for the required time (monitor by TLC, typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Analyze the purified product to determine yield, diastereomeric ratio (dr), and enantiomeric excess (ee%).
Visualizations
Caption: Classification of common bicyclic amine chiral ligands.
Caption: Standard workflow for asymmetric catalysis experiments.
Caption: A simplified organocatalytic cycle using a chiral amine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. diva-portal.org [diva-portal.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. books.rsc.org [books.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Sparteines as Chiral Ligands for Asymmetric Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [scholarbank.nus.edu.sg]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chiral Bicyclic Guanidine-Catalyzed Enantioselective Sulfenylation of Oxindoles and Benzofuran-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-functionalization of 1-Bicyclo[2.2.1]hept-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-functionalization of 1-Bicyclo[2.2.1]hept-2-ylethanamine, a versatile building block in medicinal chemistry. The protocols cover common N-acylation and N-alkylation reactions, offering a foundation for the synthesis of diverse derivatives for drug discovery and development.
Data Presentation
The following tables summarize quantitative data for representative N-functionalization reactions of this compound.
Table 1: N-Acylation of this compound
| Acylating Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Analytical Data |
| Fmoc-Cl | DIPEA | THF | 16 h | 60 | 65 | ¹H NMR |
| Acetic Anhydride | Pyridine | DCM | 2 h | RT | >95 (estimated) | IR, MS |
| Benzoyl Chloride | Triethylamine | DCM | 4 h | RT | >95 (estimated) | IR, MS |
Table 2: N-Alkylation of this compound
| Alkylating Agent | Reducing Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Analytical Data |
| Formaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 12 h | RT | High (not specified) | MS |
| Benzaldehyde | Sodium Borohydride | Methanol | 12 h | RT | High (not specified) | MS |
Experimental Protocols
Materials and Methods
-
This compound: Can be synthesized via reductive amination of 1-bicyclo[2.2.1]hept-2-ylethanone.
-
Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.
-
Analytical Techniques: Reaction progress can be monitored by thin-layer chromatography (TLC). Product characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Protocol 1: N-Acetylation
This protocol describes the N-acetylation of this compound using acetic anhydride.
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
Protocol 2: N-Benzoylation
This protocol outlines the N-benzoylation of this compound using benzoyl chloride.
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work up the reaction by adding water and extracting with DCM.
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the N-benzoylated product.
Protocol 3: N-Methylation (Reductive Amination)
This protocol details the N-methylation of this compound using formaldehyde via reductive amination.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane, add formaldehyde (1.2 eq, 37% aqueous solution).
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-methylated amine.
Protocol 4: N-Benzylation (Reductive Amination)
This protocol describes the N-benzylation of this compound with benzaldehyde.
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol.
-
Stir the solution at room temperature for 2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-benzylated product.
Mandatory Visualizations
Prostaglandin D2 Receptor 2 (DP2) Signaling Pathway
Derivatives of bicyclo[2.2.1]heptane have been investigated as antagonists for the Prostaglandin D2 receptor 2 (DP2), a key player in allergic inflammation.[1][2] The following diagram illustrates the downstream signaling cascade initiated by DP2 activation.
Caption: DP2 receptor signaling pathway.
KCNK9 (TASK-3) Potassium Channel Regulation
N-substituted bicyclo[2.2.1]heptane derivatives have been explored as modulators of ion channels. The KCNK9 (TASK-3) channel is a two-pore domain potassium channel involved in regulating neuronal excitability and has been implicated in oncology.[3][4] Its activity is modulated by various signaling pathways.
Caption: Regulation of KCNK9 (TASK-3) potassium channel activity.
Experimental Workflow for N-Functionalization
The general workflow for the synthesis and characterization of N-functionalized this compound derivatives is depicted below.
Caption: General experimental workflow.
References
- 1. Synthesis of chiral organotin reagents: synthesis of bicyclo[2.2.1]heptan-2-yl(diphenyl)tin hydrides with cis-disposed, oxygen-containing substituents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]
- 3. Oncogenic potential of TASK3 (Kcnk9) depends on K+ channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
Application Notes and Protocols: 1-Bicyclo[2.2.1]hept-2-ylethanamine as a Versatile Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bicyclo[2.2.1]hept-2-ylethanamine and its derivatives as key building blocks in the synthesis of innovative pharmaceutical compounds. The rigid bicyclo[2.2.1]heptane (norbornane) scaffold offers a unique three-dimensional structure that can impart favorable pharmacological properties to drug candidates, including enhanced metabolic stability and target-specific interactions. This document details synthetic protocols and applications in the development of potassium channel inhibitors and antiviral agents.
Chemical Properties and Synonyms
This compound is a bicyclic primary amine with the following key identifiers:
| Property | Value |
| CAS Number | 24520-60-3 |
| Molecular Formula | C₉H₁₇N |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-amine |
| Synonyms | 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane, AEBCH |
Application 1: Synthesis of Selective KCNK9 Potassium Channel Inhibitors
Derivatives of this compound have been instrumental in the development of potent and selective inhibitors of the two-pore domain potassium channel KCNK9 (TASK-3).[1] These channels are implicated in regulating cellular membrane potential and excitability, making them attractive targets for therapeutic intervention in a variety of neurological disorders.[1]
Experimental Protocol: Synthesis of a KCNK9 Inhibitor Precursor
This protocol outlines the synthesis of the key intermediate, a mixture of endo and exo isomers of 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, from the corresponding ketone.
Synthesis of 1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanone and 1-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)ethanone
A detailed procedure for the synthesis of the precursor ketone can be found in the supporting information of the cited literature.
Reductive Amination to Yield 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
-
To a solution of a mixture of 1-((1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl)ethanone and 1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethanone (443 mg, 3.21 mmol) in methanol (12 mL), add ammonium acetate (2.47 g, 32.1 mmol, 10 equivalents) and sodium cyanoborohydride (604 mg, 9.62 mmol, 3 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the consumption of the starting ketone by IR spectroscopy.
-
Acidify the reaction mixture to pH 2 with 12N HCl.
-
Basify the solution to pH 10 with solid KOH.
-
Extract the aqueous layer with CH₂Cl₂ (5 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield a mixture of 1-((1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl)ethanamine (endo) and 1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethanamine (exo).
| Product Yield and Characterization | |
| Yield | 378 mg (85%) |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.66–1.85 (m, 5H), 1.68–0.46 (m, 12H) |
This amine mixture can then be used in subsequent steps to synthesize potent KCNK9 inhibitors like ML308.
Quantitative Data: Potency of a KCNK9 Inhibitor
The synthesized derivative, ML308, demonstrated potent and selective inhibition of KCNK9 channels.
| Compound | Target | Assay Method | IC₅₀ (µM) |
| ML308 | KCNK9 | Thallium Influx Fluorescent Assay | 0.130 |
| ML308 | KCNK9 | Automated Electrophysiology | 0.41 ± 0.05 |
KCNK9 Inhibition Workflow
Caption: Workflow for the synthesis and inhibitory action of ML308 on the KCNK9 potassium channel.
Application 2: Building Block for Antiviral Homocarbocyclic Nucleoside Analogs
The rigid bicyclo[2.2.1]heptane framework serves as a valuable carbocyclic mimic of the ribose sugar in nucleosides. This structural modification can lead to nucleoside analogs with enhanced metabolic stability and potent antiviral activity.[2] Derivatives of this compound can be elaborated into such antiviral agents.
Synthetic Approach
While the provided information does not detail a direct synthesis from this compound, the synthesis of related homocarbocyclic nucleoside analogs involves the key step of coupling a functionalized bicyclo[2.2.1]heptane moiety with a nucleobase.[2][3] A plausible synthetic route would involve the conversion of this compound to a derivative with a suitable leaving group for subsequent coupling with various nucleobases.
Quantitative Data: Anti-Herpes Simplex Virus Type 1 (HSV-1) Activity
Several homocarbocyclic nucleoside analogs incorporating a substituted bicyclo[2.2.1]heptane skeleton have demonstrated significant activity against HSV-1.[2]
| Compound | Nucleobase | IC₅₀ (µM) against HSV-1 |
| 6d | 6-chloropurine | 21 ± 4 |
| 6f | Adenine | 28 ± 4 |
| 6j | 6-(dimethylamino)purine | 15 ± 2 |
| Acyclovir (Control) | - | 28 ± 4 |
Viral Replication Inhibition Pathway
References
- 1. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bicyclic Amines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which converts a carbonyl group into an amine via an intermediate imine, is particularly valuable in medicinal chemistry and drug development for the synthesis of complex nitrogen-containing scaffolds.[1][3][4] Bicyclic amines, a key structural motif in many biologically active compounds and pharmaceuticals, can be efficiently synthesized using this method.[5][6]
This document provides detailed experimental procedures for the synthesis of bicyclic amines using reductive amination, with a focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[5][7][8]
Reaction Principle
The reductive amination process involves two key steps that occur sequentially in a single reaction vessel:
-
Imine/Iminium Ion Formation: A ketone or aldehyde reacts with a primary or secondary amine under neutral or weakly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1][9]
-
Reduction: A hydride-based reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[2][9]
Sodium triacetoxyborohydride is an ideal reagent for this transformation because it is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion.[5][8] This selectivity ensures high yields and minimizes side reactions.[7] For bicyclic ketones, this reagent often provides high diastereoselectivity.[5][6]
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. gctlc.org [gctlc.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: 1-Bicyclo[2.2.1]hept-2-ylethanamine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bicyclo[2.2.1]heptane scaffold, also known as the norbornane scaffold, is a rigid and sterically demanding motif that has found significant utility in medicinal chemistry. Its well-defined three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced potency and selectivity for biological targets. 1-Bicyclo[2.2.1]hept-2-ylethanamine and its derivatives serve as valuable building blocks for the synthesis of a diverse range of biologically active compounds. This document provides an overview of its applications, quantitative biological data for select derivatives, detailed experimental protocols, and visualizations of synthetic and signaling pathways.
Medicinal Chemistry Applications
The bicyclo[2.2.1]heptane moiety has been incorporated into various molecular frameworks to target a range of receptors and enzymes. Key therapeutic areas where this scaffold has been successfully employed include:
-
Anti-Allergic and Anti-Inflammatory Agents: Derivatives of bicyclo[2.2.1]heptane have been synthesized as potent antagonists of the prostaglandin D2 (PGD2) receptor.[1][2] PGD2 is a key mediator in allergic responses, and its receptor antagonists have shown efficacy in preclinical models of allergic rhinitis, conjunctivitis, and asthma.[1][2]
-
Neurotropic Agents: Certain sulfonamide derivatives incorporating the bicyclo[2.2.1]heptane framework have been reported to possess strong neurotropic action, suggesting their potential in the development of therapies for neurological disorders.
-
Cancer Therapy: A bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide has been identified as a selective antagonist of the chemokine receptor CXCR2. This receptor is implicated in cancer metastasis, and its antagonism presents a promising strategy for anti-cancer therapy.
-
Orexin Receptor Antagonists: The 2-aza-bicyclo[2.2.1]heptane scaffold has been utilized to develop antagonists of orexin receptors, which are involved in the regulation of sleep, appetite, and other physiological processes. These compounds have potential applications in the treatment of sleep disorders and other central nervous system conditions.[3][4][5]
-
Local Anesthetics and Antiparkinsonian Agents: Early research indicated that derivatives of 2-(bicyclo[2.2.1]hept-2-ylidene)ethanamine exhibit properties as local anesthetics and show potential as antiparkinsonian agents.
Quantitative Biological Data
The following tables summarize the biological activity of selected bicyclo[2.2.1]heptane derivatives.
Table 1: Prostaglandin D2 (PGD2) Receptor Antagonism
| Compound | Target | Assay | IC50 (nM) | Reference |
| Bicyclo[2.2.1]heptane sulfonamide derivatives | PGD2 Receptor | Radioligand Binding | < 50 | [1][2] |
| Bicyclo[2.2.1]heptane sulfonamide derivatives | PGD2 Receptor | cAMP Formation | < 50 | [1][2] |
Table 2: CXCR2 Receptor Antagonism
| Compound | Target | Assay | IC50 (nM) | Selectivity (CXCR1 IC50 / CXCR2 IC50) | Reference |
| N-((1S,4R)-bicyclo[2.2.1]heptan-2-yl)-N'-(4-chloro-3-cyanophenyl)squaramide (Compound 2e) | CXCR2 | Not Specified | 48 | 60.4 |
Table 3: Orexin Receptor Antagonism
| Compound | Target | Assay | Ki (nM) | Reference |
| (-)-6 (azabicyclo[2.2.1]heptane derivative) | Orexin-1 Receptor (OX1R) | Radioligand Binding | Potent | [3] |
| (-)-6 (azabicyclo[2.2.1]heptane derivative) | Orexin-2 Receptor (OX2R) | Radioligand Binding | Modest | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanamine (endo) and 1-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)ethanamine (exo)
This protocol describes a two-step synthesis starting from the corresponding ketone.
Step 1: Synthesis of 1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanone (endo) and 1-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)ethanone (exo)
-
Materials:
-
(1S,2R,4R)-N-methoxy-N-methylbicyclo[2.2.1]heptane-2-carboxamide and (1R,2R,4S)-N-methoxy-N-methylbicyclo[2.2.1]heptane-2-carboxamide (Weinreb amide)
-
Methylmagnesium bromide (3.0 M in ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4), anhydrous
-
-
Procedure:
-
To a solution of the Weinreb amide (1 equivalent) in anhydrous THF at -10 °C, add methylmagnesium bromide (1.5 equivalents) dropwise.
-
Stir the reaction mixture at -10 °C for 3 hours, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the ketone as a colorless oil.
-
Step 2: Reductive Amination to 1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanamine (endo) and 1-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)ethanamine (exo)
-
Materials:
-
1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanone and 1-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)ethanone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol (MeOH)
-
12N Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH), solid
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4), anhydrous
-
-
Procedure:
-
To a solution of the ketone (1 equivalent) in MeOH, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (3 equivalents).
-
Stir the mixture at room temperature for 16 hours.
-
Acidify the reaction mixture to pH 2 with 12N HCl.
-
Basify the solution to pH 10 with solid KOH.
-
Extract the aqueous layer with CH2Cl2 (5 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the desired amine.
-
Protocol 2: Prostaglandin D2 (PGD2) Receptor Binding Assay
This protocol is a general outline for a radioligand binding assay.
-
Materials:
-
Cell membranes expressing the human PGD2 receptor.
-
[3H]PGD2 (radioligand).
-
Test compounds (bicyclo[2.2.1]heptane derivatives).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and EDTA).
-
Non-specific binding control (e.g., a high concentration of unlabeled PGD2).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of [3H]PGD2 in the assay buffer.
-
For determining non-specific binding, incubate the membranes with [3H]PGD2 in the presence of a high concentration of unlabeled PGD2.
-
After incubation (e.g., 60 minutes at 25 °C), rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Protocol 3: CXCR2 Chemotaxis Assay
This protocol outlines a general procedure to assess the antagonistic activity of compounds on CXCR2-mediated cell migration.
-
Materials:
-
CXCR2-expressing cells (e.g., neutrophils or a stable cell line).
-
Chemoattractant (e.g., IL-8/CXCL8).
-
Test compounds (bicyclo[2.2.1]heptane derivatives).
-
Assay medium (e.g., RPMI 1640 with BSA).
-
Chemotaxis chamber (e.g., Boyden chamber or similar transwell system with a porous membrane).
-
Cell viability assay reagent (e.g., Calcein-AM).
-
Fluorescence plate reader.
-
-
Procedure:
-
Pre-incubate the CXCR2-expressing cells with various concentrations of the test compound or vehicle control.
-
Place the chemoattractant (IL-8) in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber (the insert with the porous membrane).
-
Incubate the plate for a sufficient time (e.g., 1-2 hours) at 37 °C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component or by using a fluorescent dye like Calcein-AM and reading the fluorescence.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
Signaling Pathway Blockade
Caption: Antagonism of the PGD2 receptor by bicyclo[2.2.1]heptane derivatives.
Caption: Inhibition of CXCR2 signaling by a bicyclo[2.2.1]heptane derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]
- 5. Collection - Substituted Azabicyclo[2.2.1]heptanes as Selective Orexinâ1 Antagonists: Discovery of JNJ-54717793 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
Asymmetric Catalysis Using Chiral Bicyclic Amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral bicyclic amine derivatives in asymmetric catalysis. These powerful organocatalysts have demonstrated exceptional performance in a variety of enantioselective transformations, making them valuable tools in the synthesis of complex chiral molecules, particularly in the context of pharmaceutical development. The protocols outlined below focus on key reactions where these catalysts have proven to be highly effective.
Introduction to Chiral Bicyclic Amine Derivatives in Asymmetric Catalysis
Chiral bicyclic amines, particularly chiral bicyclic guanidines, have emerged as a privileged class of organocatalysts. Their rigid bicyclic framework provides a well-defined chiral environment, enabling high stereocontrol in chemical reactions. The basicity of the amine or guanidine moiety allows them to act as Brønsted bases or hydrogen-bond donors, activating substrates and controlling the stereochemical outcome of the reaction. These catalysts are particularly effective in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Asymmetric Strecker Reaction for the Synthesis of α-Amino Nitriles
The Strecker reaction is a classic method for the synthesis of α-amino acids. The use of chiral bicyclic guanidine catalysts allows for a highly enantioselective variant of this reaction, providing access to chiral α-amino nitriles, which are versatile precursors to α-amino acids.
Quantitative Data Summary
A chiral C2-symmetric guanidine has been shown to be an effective catalyst for the asymmetric Strecker synthesis of α-amino nitriles from N-benzhydryl imines and hydrogen cyanide.[1] The reaction is general for N-benzhydrylimines of aromatic aldehydes.[1]
| Entry | Aldehyde Substrate (ArCHO) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 96 | 86 |
| 2 | p-Tolualdehyde | 95 | 88 |
| 3 | p-Anisaldehyde | 94 | 85 |
| 4 | p-Chlorobenzaldehyde | 97 | 87 |
| 5 | p-Bromobenzaldehyde | 98 | 88 |
| 6 | p-Nitrobenzaldehyde | 92 | 80 |
| 7 | 1-Naphthaldehyde | 93 | 90 |
| 8 | 2-Naphthaldehyde | 94 | 89 |
Experimental Protocol: Asymmetric Strecker Reaction
This protocol is adapted from the literature for the synthesis of (R)-amino nitrile from the corresponding N-benzhydrylimine.[1]
Materials:
-
Chiral bicyclic guanidine catalyst (10 mol%)
-
N-Benzhydrylimine substrate (1.0 equiv)
-
Hydrogen cyanide (HCN) (1.5 equiv, handle with extreme caution in a well-ventilated fume hood)
-
Toluene (anhydrous)
-
6 N Hydrochloric acid (HCl)
-
Oxalic acid (for catalyst recovery)
-
Standard laboratory glassware for inert atmosphere reactions
-
Cryostat for low-temperature control
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral bicyclic guanidine catalyst (10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to -40 °C using a cryostat.
-
Add the N-benzhydrylimine substrate (1.0 equiv) to the cooled solution.
-
Slowly add a solution of hydrogen cyanide (1.5 equiv) in toluene to the reaction mixture. Caution: HCN is extremely toxic.
-
Stir the reaction mixture at -40 °C for 20 hours.
-
Upon completion (monitored by TLC), quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Catalyst Recovery: The catalyst can be recovered from the crude reaction mixture by extraction with an aqueous solution of oxalic acid.[1]
-
Hydrolysis to α-Amino Acid: The resulting α-amino nitrile can be hydrolyzed to the corresponding α-amino acid by refluxing with 6 N HCl.[1]
Catalytic Cycle
The proposed catalytic cycle for the asymmetric Strecker reaction highlights the bifunctional nature of the guanidine catalyst.
Caption: Proposed catalytic cycle for the bicyclic guanidine-catalyzed Strecker reaction.
Asymmetric Michael Addition of 3-Substituted Oxindoles to N-Maleimides
The development of methods for the synthesis of oxindole derivatives with a quaternary carbon center at the 3-position is of significant interest in medicinal chemistry. Chiral bicyclic guanidines have been successfully employed as catalysts in the asymmetric Michael addition of 3-benzyl substituted oxindoles to N-maleimides.[2]
Quantitative Data Summary
The reaction produces oxindole derivatives with a quaternary carbon chiral center in excellent yields and with high enantio- and diastereoselectivities.[2]
| Entry | R in Oxindole | R' in Maleimide | Yield (%) | dr | ee (%) |
| 1 | H | Phenyl | 95 | >95:5 | 96 |
| 2 | 5-F | Phenyl | 96 | >95:5 | 97 |
| 3 | 5-Cl | Phenyl | 97 | >95:5 | 98 |
| 4 | 5-Br | Phenyl | 98 | >95:5 | 98 |
| 5 | H | 4-Me-Phenyl | 94 | >95:5 | 95 |
| 6 | H | 4-Cl-Phenyl | 96 | >95:5 | 97 |
| 7 | H | 2-Thienyl | 92 | >95:5 | 94 |
Experimental Protocol: Asymmetric Michael Addition
This protocol describes a general procedure for the bicyclic guanidine-catalyzed Michael addition of 3-benzyl substituted oxindoles to N-maleimides.[2]
Materials:
-
Chiral bicyclic guanidine catalyst (10 mol%)
-
3-Benzyl substituted oxindole (1.0 equiv)
-
N-substituted maleimide (1.2 equiv)
-
Toluene (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a vial, add the chiral bicyclic guanidine catalyst (10 mol%), the 3-benzyl substituted oxindole (1.0 equiv), and the N-substituted maleimide (1.2 equiv).
-
Add anhydrous toluene.
-
Stir the reaction mixture at room temperature until the oxindole is consumed (as monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Experimental Workflow
The general workflow for screening and optimizing an asymmetric catalytic reaction is depicted below.
Caption: General workflow for the asymmetric Michael addition.
Asymmetric Sulfenylation of 3-Substituted Oxindoles
Chiral bicyclic guanidines also catalyze the enantioselective sulfenylation of 3-substituted oxindoles, leading to the formation of unprecedented 3-sulfenylated oxindoles with high enantioselectivities.[3][4] This methodology is also applicable to the asymmetric sulfenylation of benzofuran-2(3H)-ones.[3][4]
Quantitative Data Summary
The reaction provides access to a range of 3-sulfenylated oxindoles with high enantiomeric excess.[3][4]
| Entry | R in Oxindole | Sulfenylating Agent | Yield (%) | ee (%) |
| 1 | Benzyl | N-(Phenylsulfanyl)succinimide | 92 | 96 |
| 2 | 4-Me-Benzyl | N-(Phenylsulfanyl)succinimide | 95 | 97 |
| 3 | 4-Cl-Benzyl | N-(Phenylsulfanyl)succinimide | 94 | 98 |
| 4 | 2-Thienylmethyl | N-(Phenylsulfanyl)succinimide | 90 | 95 |
| 5 | Allyl | N-(Phenylsulfanyl)succinimide | 88 | 94 |
| 6 | Propyl | N-(Phenylsulfanyl)succinimide | 85 | 92 |
Experimental Protocol: Asymmetric Sulfenylation
This protocol outlines a general procedure for the enantioselective sulfenylation of 3-substituted oxindoles.[3][4]
Materials:
-
Chiral bicyclic guanidine catalyst (10 mol%)
-
3-Substituted oxindole (1.0 equiv)
-
N-(Sulfanyl)succinimide (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Standard laboratory glassware
Procedure:
-
In a reaction tube, dissolve the 3-substituted oxindole (1.0 equiv) and the N-(sulfanyl)succinimide (1.2 equiv) in anhydrous dichloromethane.
-
Add the chiral bicyclic guanidine catalyst (10 mol%).
-
Stir the mixture at room temperature until the starting material is completely consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the desired 3-sulfenylated oxindole.
Conclusion
Chiral bicyclic amine derivatives, particularly guanidines, are highly effective organocatalysts for a range of important asymmetric transformations. The protocols provided herein for the Strecker reaction, Michael addition, and sulfenylation demonstrate their utility in synthesizing valuable chiral building blocks with high levels of stereocontrol. These methods are of significant interest to researchers in academia and industry, especially those involved in the development of new pharmaceuticals and other fine chemicals. The operational simplicity and high efficiency of these catalytic systems make them attractive for practical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bicyclic guanidine-catalyzed asymmetric Michael additions of 3-benzyl-substituted oxindoles to N-maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Chiral Bicyclic Guanidine-Catalyzed Enantioselective Sulfenylation of Oxindoles and Benzofuran-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bicyclo[2.2.1]hept-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of 1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS No: 24520-60-3). The information is intended to ensure laboratory safety and proper application of this compound in research and development.
Section 1: Chemical and Physical Properties
This compound is a bicyclic amine with applications as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. Its rigid bicyclo[2.2.1]heptane (also known as norbornane) scaffold is a desirable feature in medicinal chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H17N | Alfa Chemistry |
| Molecular Weight | 139.24 g/mol | Alfa Chemistry |
| CAS Number | 24520-60-3 | Alfa Chemistry |
| Boiling Point | 196.8°C at 760 mmHg | Alfa Chemistry[1] |
| Flash Point | 67.8°C | Alfa Chemistry[1] |
| Density | 0.963 g/cm³ | Alfa Chemistry[1] |
| Appearance | Liquid (at room temperature) | Sigma-Aldrich |
| Purity | ≥90% | Sigma-Aldrich |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | N/A |
Section 2: Safety, Handling, and Storage
2.1 GHS Hazard Classification
This chemical is considered hazardous. The GHS classification indicates the following potential hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
2.2 Personal Protective Equipment (PPE)
A comprehensive approach to safety is crucial when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH-approved respirator with an appropriate cartridge.
2.3 Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Take off contaminated clothing and wash it before reuse.
2.4 Storage Procedures
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Store at room temperature.
-
Avoid exposure to heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
2.5 First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move the person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
2.6 Spill and Disposal Procedures
-
Spill: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.
Section 3: Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from a published procedure. This protocol should be performed by trained personnel in a properly equipped laboratory.
3.1 Synthesis of this compound
This synthesis involves the reductive amination of 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone.
Materials:
-
1-(Bicyclo[2.2.1]heptan-2-yl)ethanone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol (MeOH)
-
12N Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a solution of 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone in methanol, add ammonium acetate (approximately 10 equivalents) and sodium cyanoborohydride (approximately 3 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS) to confirm the consumption of the starting ketone.
-
Once the reaction is complete, acidify the mixture to a pH of 2 using 12N HCl. Caution: This step should be performed slowly in a fume hood as it may generate gas.
-
Basify the solution to a pH of 10 with solid KOH.
-
Extract the aqueous layer with dichloromethane (5 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Section 4: Visualized Workflows
4.1 General Handling and Storage Workflow
The following diagram outlines the general workflow for the safe handling and storage of this compound.
4.2 Experimental Workflow: Synthesis of this compound
This diagram illustrates the key steps in the synthesis of this compound.
References
Synthesis of Bioactive Compounds from Bicyclo[2.2.1]heptane Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid and structurally unique motif that has garnered significant attention in medicinal chemistry. Its constrained three-dimensional structure provides a robust framework for the synthesis of a diverse array of bioactive compounds with applications ranging from antiviral and anticancer to anti-inflammatory therapies. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive molecules from bicyclo[2.2.1]heptane precursors.
Application Note 1: Synthesis of Carbocyclic Nucleoside Analogues with Antiviral Activity
Carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, often exhibit enhanced metabolic stability and potent antiviral activity. The rigid bicyclo[2.2.1]heptane skeleton serves as an excellent mimic of the ribose sugar. A common strategy involves the transformation of bicyclo[2.2.1]heptan-2-one into key lactone and lactam intermediates, which are then elaborated into the final nucleoside analogues.
A key synthetic pathway begins with the Baeyer-Villiger oxidation of bicyclo[2.2.1]heptan-2-one to form a lactone, or a Beckmann rearrangement of the corresponding oxime to yield a lactam. These intermediates can then be coupled with various nucleobases, often via a Mitsunobu reaction, to produce the target antiviral compounds.[1] Several carbocyclic nucleosides with a bicyclo[2.2.1]heptane fragment have shown promising activity against viruses such as Herpes Simplex Virus (HSV-1), influenza, and coxsackievirus B4.[2][3] For instance, certain 1'-homocarbanucleoside analogs have demonstrated IC50 values against HSV-1 that are comparable to or even lower than the established antiviral drug acyclovir.[2][4]
Quantitative Data: Antiviral Activity
| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |
| 6j | Herpes Simplex Virus-1 (HSV-1) | Vero | 15 ± 2 | [2][4] |
| 6d | Herpes Simplex Virus-1 (HSV-1) | Vero | 21 ± 4 | [2][4] |
| 6f | Herpes Simplex Virus-1 (HSV-1) | Vero | 28 ± 4 | [4] |
| Acyclovir (reference) | Herpes Simplex Virus-1 (HSV-1) | Vero | 28 ± 4 | [4] |
| Xc | Coxsackievirus B4 | - | EC50 = 0.6 µg/mL | [3] |
| V | HIV-1, HIV-2 | - | EC50 = 4–14 µg/mL | [5] |
Experimental Protocols
Protocol 1.1: Baeyer-Villiger Oxidation of Bicyclo[2.2.1]heptan-2-one
This protocol describes the synthesis of 2-oxabicyclo[3.2.1]octan-3-one, a key lactone intermediate.[6][7]
Materials:
-
Bicyclo[2.2.1]heptan-2-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolve bicyclo[2.2.1]heptan-2-one (1.00 g, 9.08 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add m-CPBA (e.g., 2.44 g, 10.89 mmol, 1.2 equiv) portion-wise over 10 minutes, maintaining the temperature at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution (20 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactone.
Protocol 1.2: Beckmann Rearrangement of Bicyclo[2.2.1]heptan-2-one Oxime
This protocol details the synthesis of the lactam, 2-azabicyclo[3.2.1]octan-3-one, from the corresponding oxime.[6][8] The oxime is first prepared from bicyclo[2.2.1]heptan-2-one.
Part A: Synthesis of Bicyclo[2.2.1]heptan-2-one Oxime [6] Materials:
-
Bicyclo[2.2.1]heptan-2-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve bicyclo[2.2.1]heptan-2-one (5.00 g, 45.4 mmol) in ethanol (50 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (4.74 g, 68.1 mmol) and sodium acetate (5.58 g, 68.1 mmol) in water (10 mL).
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime.
Part B: Beckmann Rearrangement [6][9] Materials:
-
Crude bicyclo[2.2.1]heptan-2-one oxime
-
Thionyl chloride or other rearrangement agent (e.g., methanesulfonyl chloride and triethylamine)[8][9]
-
Dry dioxane
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude oxime (e.g., 5.00 g, 39.9 mmol) in dry dioxane (50 mL) under a nitrogen atmosphere.
-
Carefully add the rearrangement agent (e.g., thionyl chloride) and stir at room temperature. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude lactam.
Protocol 1.3: Mitsunobu Reaction for Nucleobase Coupling
This is a general protocol for the coupling of an alcohol (the bicyclo[2.2.1]heptane derivative) with a nucleobase.[10][11][12]
Materials:
-
Bicyclo[2.2.1]heptane-derived alcohol
-
Nucleobase (e.g., 6-chloropurine, N-protected guanine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous THF under a nitrogen atmosphere, add the nucleobase (1.0 equiv) and PPh₃ (1.05 - 1.5 equiv).[11][12]
-
Cool the mixture to 0 °C.
-
Add DIAD or DEAD (1.05 - 1.5 equiv) dropwise while maintaining the temperature at 0 °C.[11]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or heat as necessary (e.g., 70 °C for 6-12 hours).[11][12]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired nucleoside analogue from triphenylphosphine oxide and other byproducts.
Experimental Workflow: Synthesis of Antiviral Carbocyclic Nucleosides
Caption: General synthetic workflow for antiviral carbocyclic nucleosides.
Application Note 2: Bicyclo[2.2.1]heptane Derivatives as Anticancer Agents
The rigid norbornene scaffold has been incorporated into various molecules demonstrating significant anticancer properties.[13] These derivatives can act through diverse mechanisms, including the inhibition of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin pathway.[14] For example, the compound IWR-1, which contains a norbornene moiety, is known to inhibit the Wnt/β-catenin pathway, leading to the suppression of tumor metastasis in colon cancer cell lines.[14] Other derivatives have shown potent cytotoxicity against a range of cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[2]
Signaling Pathway: Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[15] In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" (containing APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, which disrupts the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation.[3][16] Norbornene-containing inhibitors like IWR-1 can interfere with this pathway, often by stabilizing the destruction complex, thereby promoting β-catenin degradation and inhibiting cancer cell growth.[14][17]
Caption: Simplified Wnt/β-catenin signaling pathway and point of inhibition.
Quantitative Data: Anticancer Activity
| Compound Class/ID | Cancer Cell Line | IC50 / Ki | Reference |
| Norbornene-podophyllotoxin (5c) | P-388 (Leukemia) | 5 nM | [2] |
| Norbornene-podophyllotoxin (5c) | A-549 (Lung) | 4 nM | [2] |
| Norbornene-podophyllotoxin (5c) | HT-29 (Colon) | 4 nM | [2] |
| Norbornene-podophyllotoxin (5c) | MEL-28 (Melanoma) | 4 nM | [2] |
| Bicyclic 1H-isoindole-1,3(2H)-dione (2a-b) | MDA-MB-453 (Breast) | Ki: 29-45 nM | [2] |
| Bicyclic 1H-isoindole-1,3(2H)-dione (2a-b) | LNCaP (Prostate) | IC50: 160-290 nM | [2] |
| N,N′-diarylsquaramide (2e) | CXCR2 expressing HEK293 | IC50 = 48 nM | [18] |
| Oleanolic acid-norbornene-imide (4c) | MCF-7 (Breast) | 2.7 µM | [2] |
| Oleanolic acid-norbornene-imide (4c) | HeLa (Cervical) | 4.27 µM | [2] |
Experimental Protocol
Protocol 2.1: Diels-Alder Reaction for Bicyclo[2.2.1]heptene Synthesis
This is a foundational reaction for creating the bicyclo[2.2.1]heptane core. This example describes the reaction between cyclopentadiene and a dienophile like acrolein or maleic anhydride.[1][19][20]
Materials:
-
Dicyclopentadiene
-
Dienophile (e.g., maleic anhydride, acrolein)
-
Solvent (e.g., ethyl acetate, hexane, or toluene)
-
Heating mantle and distillation apparatus
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene: Dicyclopentadiene is thermally cracked to produce cyclopentadiene monomer. Set up a fractional distillation apparatus. Gently heat the dicyclopentadiene to its boiling point (~170 °C). The lower-boiling cyclopentadiene monomer (b.p. ~41 °C) is collected by distillation. Caution: Cyclopentadiene dimerizes back to dicyclopentadiene at room temperature, so it should be kept cold and used immediately.
-
Diels-Alder Reaction:
-
Dissolve the dienophile (e.g., maleic anhydride, 1.0 equiv) in a suitable solvent (e.g., ethyl acetate) in a reaction flask.
-
Cool the dienophile solution in an ice bath.
-
Slowly add the freshly distilled, cold cyclopentadiene (1.0-1.1 equiv) to the stirred dienophile solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature or below for a specified time (e.g., 1-4 hours) until the reaction is complete (monitored by TLC).
-
-
Product Isolation:
-
The product may precipitate from the solution upon cooling. If so, it can be collected by vacuum filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Application Note 3: Bicyclo[2.2.1]heptane Derivatives as Prostaglandin D2 Receptor Antagonists
Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, implicated in conditions like asthma and allergic rhinitis.[21] It exerts its effects by binding to G-protein coupled receptors, primarily the DP2 receptor (also known as CRTH2).[22] Bicyclo[2.2.1]heptane derivatives have been developed as potent and selective antagonists of the PGD2 receptor.[23] These compounds competitively inhibit the binding of PGD2 to its receptor, thereby blocking downstream pro-inflammatory signaling cascades. This leads to a reduction in the migration and activation of inflammatory cells such as eosinophils and Th2 lymphocytes.[24]
Signaling Pathway: Prostaglandin D2 Receptor Antagonism
PGD2, primarily released by mast cells, binds to the DP2 receptor on various immune cells. This binding activates a Gi-coupled signaling pathway, leading to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium. These signals promote chemotaxis (cell migration) and degranulation of inflammatory cells, contributing to the symptoms of allergic reactions.[22][25] Bicyclo[2.2.1]heptane-based antagonists block the DP2 receptor, preventing PGD2 from initiating this cascade, thus exerting an anti-inflammatory effect.[24]
Caption: Mechanism of PGD2 receptor antagonism.
Quantitative Data: PGD2 Receptor Antagonism
| Compound Class | Assay Type | IC50 / Ki | Reference |
| Indole-based DP1 antagonist (26) | DP1 Binding | Ki = 1 nM | [4] |
| Indole-based DP1 antagonist (26) | DP1 Functional Assay | IC50 = 4.6 nM | [4] |
| Indole-based DP1 antagonist (1h) | DP1 Binding | Ki = 0.43 nM | [4] |
| Indole-based DP1 antagonist (1h) | DP1 Functional Assay | IC50 = 2.5 nM | [4] |
| Indole antagonist (35) | DP Receptor Binding | Ki = 2.6 nM | [26] |
| Indole antagonist (36) | DP Receptor Binding | Ki = 1.8 nM | [26] |
| 7-oxabicyclo[2.2.1]heptane analog (SQ 28,852) | AA-induced bronchoconstriction (in vivo) | 16-45x more potent than indomethacin | [27] |
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and safety guidelines. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. The Diels-Alder Reaction [cs.gordon.edu]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. New HSV-1 Anti-Viral 1'-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. auburn.edu [auburn.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. auburn.edu [auburn.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. sciforum.net [sciforum.net]
- 19. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 20. community.wvu.edu [community.wvu.edu]
- 21. researchgate.net [researchgate.net]
- 22. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ddd.uab.cat [ddd.uab.cat]
- 24. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 25. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Inhibition of prostaglandin biosynthesis by SQ 28,852, a 7-oxabicyclo[2.2.1]heptane analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application in the Synthesis of Natural Products: Advanced Strategies and Protocols
The total synthesis of complex natural products remains a formidable challenge and a significant driver of innovation in organic chemistry. It serves not only as a platform for validating new synthetic methodologies but also provides access to biologically important molecules for further investigation in medicinal chemistry and drug development. This document details the application of modern synthetic strategies in the total synthesis of several noteworthy natural products, providing quantitative data, detailed experimental protocols for key transformations, and visual representations of complex synthetic pathways.
Divergent Synthesis of (-)-Epicoccin G and (-)-Rostratin A via Double C(sp³)–H Activation
The dithiodiketopiperazine (DTP) class of natural products exhibits a range of biological activities, including anti-HIV, antiplasmodial, and cytotoxic properties. The total synthesis of members of this family, such as (-)-Epicoccin G and (-)-Rostratin A, has been a significant challenge. A recent approach by Baudoin and co-workers showcases an efficient and divergent synthesis leveraging a key double C(sp³)–H activation step to construct the core structure.[1][2]
This strategy allows for the scalable synthesis of a common intermediate, which can then be selectively converted to either natural product.[1][3] The overall yields for the syntheses are high, demonstrating the efficiency of this approach.[1][2][3]
Quantitative Data Summary
| Natural Product | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| (-)-Epicoccin G | Double C(sp³)–H Activation | 14 | 19.6% | [1][2] |
| (-)-Rostratin A | Double C(sp³)–H Activation | 17 | 12.7% | [1][2] |
Experimental Protocol: Palladium-Catalyzed Double C(sp³)–H Activation
This protocol describes the key palladium-catalyzed double C(sp³)–H activation reaction to form the pentacyclic core of Epicoccin G and Rostratin A from a diketopiperazine precursor.
Materials:
-
Diketopiperazine precursor
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Ag₂CO₃ (Silver carbonate)
-
(2-pyridyl)di-tert-butylphosphine (L1)
-
1,4-Dioxane (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
To a dried flask under a nitrogen atmosphere, add the diketopiperazine precursor (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and (2-pyridyl)di-tert-butylphosphine (L1) (0.2 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add Ag₂CO₃ (2.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pentacyclic product.
Logical Relationship: Divergent Synthesis
Caption: Divergent synthesis of (-)-Epicoccin G and (-)-Rostratin A.
Biomimetic Photocycloaddition in the Synthesis of Rocaglamides
Rocaglamides are a class of natural products with potent anticancer and insecticidal activities. A key challenge in their synthesis is the construction of the complex cyclopenta[b]benzofuran core. An elegant biomimetic approach utilizes a [3+2] photocycloaddition of 3-hydroxyflavones.[4][5] This strategy mimics the proposed biosynthetic pathway and provides a concise route to the rocaglate skeleton.[6]
Experimental Workflow: Biomimetic Photocycloaddition
Caption: Workflow for the biomimetic synthesis of rocaglates.
Protocol: [3+2] Photocycloaddition of 3-Hydroxyflavone and Methyl Cinnamate
This protocol provides a general procedure for the key photocycloaddition step in the synthesis of the rocaglate core.
Materials:
-
3-Hydroxyflavone derivative
-
Methyl cinnamate
-
Solvent (e.g., benzene or dichloromethane)
-
Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve the 3-hydroxyflavone derivative (1.0 equiv) and methyl cinnamate (1.5-3.0 equiv) in the chosen solvent.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Place the reaction vessel in the photoreactor and irradiate with a suitable light source (λ > 330 nm) while maintaining a constant temperature (e.g., 0-25 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to several days depending on the substrates and reaction scale.
-
Once the starting material is consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product, the aglain cycloadduct, by flash column chromatography on silica gel.
Efficient Total Synthesis of (+)-Ingenol
Ingenol and its derivatives are known for their potent biological activities, with ingenol mebutate being an FDA-approved drug for the treatment of actinic keratosis. The complex and highly strained "inside-outside" bicyclo[4.4.1]undecane core of ingenol presents a significant synthetic challenge.[7] An efficient 14-step synthesis of (+)-ingenol starting from the inexpensive natural product (+)-3-carene has been reported by Baran and co-workers.[8]
Signaling Pathway Context: Ingenol's Mechanism of Action
While the full synthesis is complex, it's important to understand the biological target. Ingenol derivatives are known to activate Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.
Caption: Simplified overview of Ingenol's mechanism of action via PKC.
Convergent and Two-Phase Syntheses of Taxol® (Paclitaxel)
Taxol® (paclitaxel) is a highly effective anticancer drug, and its total synthesis has been a landmark achievement in organic chemistry.[9] The Nicolaou total synthesis is a classic example of a convergent approach, where different fragments of the molecule are synthesized separately before being coupled together.[10][11] More recently, a two-phase synthesis developed by Baran and colleagues provides a more streamlined and scalable route to this complex molecule.[12][13][14]
Quantitative Comparison of Taxol Syntheses
| Synthesis | Approach | Number of Steps (from commercially available materials) | Overall Yield | Reference |
| Nicolaou (1994) | Convergent | ~40 | ~0.07% | [9][15] |
| Baran (2020) | Two-Phase | ~28 | Not explicitly stated in abstracts, but significantly more efficient | [12][14] |
This overview provides a glimpse into the sophisticated strategies employed in the synthesis of natural products. The development of novel reactions and synthetic routes not only enables the production of these valuable compounds but also pushes the boundaries of chemical synthesis, paving the way for the creation of new medicines and research tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biomimetic Photocycloaddition of 3-Hydroxyflavones: Synthesis and Evaluation of Rocaglate Derivatives as Inhibitors of Eukaryotic Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomimetic photocycloaddition of 3-hydroxyflavones: synthesis and evaluation of rocaglate derivatives as inhibitors of eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. princeton.edu [princeton.edu]
- 8. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 13. Two-Phase Synthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bicyclo[2.2.1]hept-2-ylethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-Bicyclo[2.2.1]hept-2-ylethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through reductive amination of 1-Bicyclo[2.2.1]hept-2-ylethanone or via the Leuckart reaction.
Issue 1: Low Yield of the Desired Primary Amine
Possible Causes and Solutions:
-
Incomplete Imine Formation (Reductive Amination): The equilibrium between the ketone and the imine may not favor the imine.
-
Solution: Ensure anhydrous conditions by using a dry solvent and adding a dehydrating agent like molecular sieves. Monitor the imine formation by TLC or NMR before adding the reducing agent.
-
-
Reduction of the Starting Ketone: The reducing agent may be too reactive and reduce the ketone starting material to an alcohol.
-
Solution: Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Maintain a slightly acidic pH (around 5-6) to favor imine formation and reduction over ketone reduction.[1]
-
-
Over-alkylation to Secondary or Tertiary Amines: The newly formed primary amine can react further with the starting ketone.
-
Solution: Use a large excess of the ammonia source (e.g., ammonium acetate or ammonia gas) to outcompete the product amine for reaction with the ketone.
-
-
Formation of N-formyl Byproduct (Leuckart Reaction): The intermediate amine can be formylated by formic acid or formamide.[2][3]
-
Solution: Ensure complete hydrolysis of the N-formyl intermediate by treating the reaction mixture with a strong acid (e.g., HCl) during workup.
-
-
High Reaction Temperature (Leuckart Reaction): While high temperatures are required, excessive heat can lead to decomposition.
-
Solution: Optimize the reaction temperature. For the ammonium formate variant, temperatures are typically between 120-130 °C, while the formamide variant may require temperatures above 165 °C.[2]
-
Issue 2: Presence of Significant Impurities in the Final Product
Possible Impurities and Purification Strategies:
-
Unreacted Starting Ketone:
-
Purification: Can be removed by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).[4] Acid-base extraction can also be effective; the amine product will be extracted into the acidic aqueous phase, leaving the neutral ketone in the organic phase.
-
-
Bicyclic Alcohol (from ketone reduction):
-
Purification: Similar to the unreacted ketone, this can be separated by column chromatography.
-
-
Diastereomers (exo/endo isomers): The product is a mixture of diastereomers.
-
Purification: Separation of diastereomers can be challenging. Techniques like fractional crystallization of salts (e.g., hydrochloride or tartrate salts) can be attempted.[1] Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers and diastereomers of bicyclic amines.[5]
-
-
N-formyl Amine (Leuckart Reaction):
-
Purification: This byproduct can be removed by ensuring complete hydrolysis during the acidic workup. If it persists, it can be separated from the more basic amine product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: reductive amination or the Leuckart reaction?
A1: Both methods are viable. Reductive amination often offers milder reaction conditions and can provide higher selectivity with the appropriate choice of reducing agent (e.g., NaBH(OAc)₃). The Leuckart reaction is a classical method that can be effective but requires high temperatures and may lead to the formation of N-formylated byproducts that necessitate a separate hydrolysis step. The choice may depend on the available equipment and the desired scale of the reaction.
Q2: How can I control the stereochemistry (exo/endo ratio) of the final product?
A2: The stereochemical outcome is often influenced by the steric hindrance of the bicyclic ketone and the approach of the nucleophile and the reducing agent. The use of sterically bulky reducing agents may favor the formation of the less hindered product. The exact ratio of exo to endo isomers can be difficult to predict and often requires experimental optimization.
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine to prevent streaking of the amine) and visualize with a suitable stain (e.g., ninhydrin for the amine product or potassium permanganate). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product and any byproducts.
Q4: My purified amine product is an oil. How can I be sure of its purity?
A4: Purity of an oily amine can be assessed by several methods. ¹H and ¹³C NMR spectroscopy can confirm the structure and identify major impurities. GC-MS can provide information on the presence of volatile impurities and confirm the mass of the desired product. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, can be used to determine the diastereomeric and enantiomeric purity.
Q5: How should I store the purified this compound?
A5: Primary amines can be sensitive to air and light. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator).
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Reductive Amination | Leuckart Reaction |
| Starting Material | 1-Bicyclo[2.2.1]hept-2-ylethanone | 1-Bicyclo[2.2.1]hept-2-ylethanone |
| Nitrogen Source | Ammonium acetate, Ammonia | Ammonium formate, Formamide[2] |
| Reducing Agent | Sodium cyanoborohydride, Sodium triacetoxyborohydride | Formic acid (generated in situ)[2] |
| Typical Yield | Moderate to High (Specific quantitative data for the target molecule is limited in the literature) | Variable (Generally moderate, can be optimized) |
| Reaction Temperature | Room temperature to mild heating | High (120-180 °C)[2] |
| Key Byproducts | Bicyclic alcohol, Over-alkylated amines | N-formyl amine, Dehydration products |
| Stereoselectivity | Dependent on the reducing agent and substrate | Generally low, often produces a mixture of stereoisomers |
| Advantages | Milder conditions, Higher potential for selectivity | Inexpensive reagents, One-pot procedure (excluding hydrolysis) |
| Disadvantages | Can require careful pH control, Potential for ketone reduction | High temperatures, Potential for N-formyl byproduct formation |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is a general procedure and may require optimization for specific substrates.
-
Imine Formation:
-
In a round-bottom flask, dissolve 1-Bicyclo[2.2.1]hept-2-ylethanone (1 equivalent) in anhydrous methanol.
-
Add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Once imine formation is significant, add sodium cyanoborohydride (1.5 - 2 equivalents) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle in a well-ventilated fume hood.
-
Stir the reaction at room temperature overnight.
-
-
Workup:
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to destroy excess hydride.
-
Stir for 1 hour.
-
Basify the solution with 2M NaOH until pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Protocol 2: Leuckart Reaction using Ammonium Formate
This protocol involves high temperatures and should be performed with appropriate safety precautions.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 1-Bicyclo[2.2.1]hept-2-ylethanone (1 equivalent) and ammonium formate (3-5 equivalents).
-
-
Reaction:
-
Heat the mixture to 160-180 °C. Water and formic acid will begin to distill off.
-
Continue heating for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.
-
Cool the solution and make it strongly basic with a concentrated NaOH solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude amine by vacuum distillation or column chromatography.
-
Mandatory Visualization
Caption: Reductive Amination Experimental Workflow.
Caption: Troubleshooting Low Yield in Leuckart Reaction.
References
Technical Support Center: Purification of Chiral Bicyclic Amines
Welcome to the technical support center for the purification of chiral bicyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these valuable chiral building blocks. Chiral bicyclic amines are critical components in many pharmaceuticals and fine chemicals, and their enantiomeric purity is often paramount to their function and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying chiral bicyclic amines?
The main difficulties in purifying chiral bicyclic amines stem from their rigid, three-dimensional structures and the need to separate stereoisomers. Key challenges include:
-
Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment, making their separation difficult without a chiral selector.
-
Diastereomer Separation: While diastereomers have different physical properties, their similarities can still make separation by techniques like chromatography or crystallization challenging.
-
Polymorphism and Solvate Formation: During crystallization of diastereomeric salts, the formation of different crystal forms (polymorphs) or the incorporation of solvent molecules into the crystal lattice (solvates) can affect solubility, stability, and ultimately, the efficiency of the resolution.[1]
-
Steric Hindrance: The bulky and rigid nature of some bicyclic amines can hinder interactions with chiral stationary phases or resolving agents, making separation less efficient.[2][3][4][5]
-
Low Yields: Achieving high purity of a single enantiomer can often lead to significant loss of material, especially in classical resolutions where the theoretical maximum yield is 50%.[6]
Q2: Which purification technique is best for my chiral bicyclic amine?
The optimal technique depends on several factors, including the scale of the purification, the properties of the amine, and the desired level of purity. The main methods are:
-
Diastereomeric Salt Crystallization: A classical, cost-effective, and scalable method that involves forming a salt with a chiral acid and separating the resulting diastereomers by fractional crystallization.[6][7] This is often a preferred method for large-scale purifications.
-
Chiral Chromatography (HPLC and SFC): High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers. SFC is often faster and uses less organic solvent than HPLC, making it a "greener" alternative.[8][9][10]
-
Enzymatic Kinetic Resolution: This method uses an enzyme (commonly a lipase) to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.[11][12][13][14][15]
Q3: My diastereomeric salt crystallization is not working (oiling out, no crystals, low purity). What should I do?
This is a common issue. "Oiling out" or failure to crystallize often points to problems with the solvent system, supersaturation, or temperature control. Low purity suggests that the solubility difference between the diastereomeric salts is not large enough in the chosen solvent. A systematic approach to screening solvents and optimizing crystallization conditions is crucial.[16][17]
Q4: I'm seeing poor separation on my chiral HPLC/SFC column. What are the first things to check?
For poor chromatographic resolution, systematically evaluate the following:
-
Chiral Stationary Phase (CSP): Ensure you have selected an appropriate CSP for your amine. Screening several different CSPs is often necessary.
-
Mobile Phase Composition: The type and concentration of the organic modifier and any additives (acidic or basic) are critical. For amines, a basic additive is often required to improve peak shape.
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation.
Troubleshooting Guides
Issue 1: Low Yield and/or Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization
Symptoms:
-
The yield of the crystallized diastereomeric salt is less than the theoretical 50%.
-
The enantiomeric excess of the amine recovered from the salt is lower than desired.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Solvent System | The solubility difference between the two diastereomeric salts may be insufficient in the chosen solvent. Action: Conduct a solvent screen with a range of polarities. Consider using solvent mixtures to fine-tune solubility.[16][17] |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic amine can impact yield and purity. Action: Experiment with different ratios. While a 0.5 equivalent of resolving agent is common, other ratios may be optimal. |
| Crystallization Conditions | The cooling rate, final temperature, and agitation can affect the nucleation and growth of the desired diastereomer. Action: Optimize the cooling profile (e.g., slow, controlled cooling). Seeding the solution with a small crystal of the desired diastereomeric salt can also improve results.[16] |
| Incomplete Salt Formation | The acid-base reaction may not have gone to completion before crystallization begins. Action: Ensure complete dissolution and mixing of the amine and resolving agent, possibly at a slightly elevated temperature, before cooling.[17] |
| Polymorphism/Solvate Formation | The diastereomeric salt may exist in multiple crystalline forms with different solubilities. Action: Characterize the solid form (e.g., using DSC or PXRD). Experiment with different solvents to favor the formation of a single, less soluble polymorph.[1] |
Issue 2: Poor Resolution in Chiral Chromatography (HPLC/SFC)
Symptoms:
-
Enantiomeric peaks are co-eluting or have a resolution (Rs) value less than 1.5.
-
Peaks are broad or tailing.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP does not provide sufficient chiral recognition for the bicyclic amine. Action: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal Mobile Phase | The mobile phase composition is not providing adequate selectivity. Action: For normal phase/SFC, vary the alcohol modifier (e.g., methanol, ethanol, isopropanol) and its concentration. For reversed-phase, adjust the organic modifier and pH. |
| Missing or Incorrect Additive | Secondary interactions with the stationary phase are causing peak tailing. For basic compounds like amines, this is common. Action: Add a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase to improve peak shape. |
| High Temperature | Higher temperatures can decrease the interaction strength between the analyte and the CSP, reducing selectivity. Action: Lower the column temperature in 5-10 °C increments to see if resolution improves. |
| High Flow Rate | The analyte does not have sufficient time to interact with the stationary phase. Action: Reduce the flow rate to increase the efficiency of the separation. |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Action: Dilute the sample or reduce the injection volume. |
Data Presentation: Comparison of Purification Techniques
The selection of a purification method is often a trade-off between speed, cost, scale, and achievable purity. Below is a summary of typical performance data for different techniques, though optimal conditions will vary for specific bicyclic amines.
Table 1: Quantitative Comparison of Chiral Purification Methods for Amines
| Purification Method | Typical Yield | Typical Enantiomeric Excess (ee) | Scalability | Primary Advantages | Primary Disadvantages |
| Diastereomeric Salt Crystallization | < 50% (single crop) | >95% (after optimization) | High (kg scale) | Cost-effective, scalable | Labor-intensive development, limited to 50% yield per cycle |
| Preparative Chiral HPLC | 70-90% | >99% | Low to Medium (g to kg) | High purity, applicable to many compounds | High solvent consumption, expensive |
| Preparative Chiral SFC | 70-90% | >99% | Low to Medium (g to kg) | Faster than HPLC, less solvent waste, "greener" | Higher initial equipment cost |
| Enzymatic Kinetic Resolution | < 50% | >99% | Medium | High selectivity, mild conditions | Limited to 50% yield, requires enzyme screening |
Note: Yields for crystallization and enzymatic resolution are for a single enantiomer from a racemic mixture without a recycling process. With racemization and recycling of the unwanted enantiomer, theoretical yields can approach 100%.[6]
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Chiral Bicyclic Amine
This protocol provides a general workflow for the resolution of a racemic bicyclic amine using a chiral acid (e.g., (+)-tartaric acid or a derivative).
1. Resolving Agent and Solvent Screening: a. In small-scale vials, dissolve the racemic amine in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water). b. In separate vials, dissolve 0.5 molar equivalents of a chiral resolving acid (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid) in the same solvents. c. Combine the amine and acid solutions, heat gently to ensure complete dissolution, and then allow to cool slowly to room temperature. If no crystals form, cool further in an ice bath or refrigerator. d. Identify the solvent system that yields a crystalline solid.
2. Preparative Crystallization: a. Dissolve the racemic amine (1.0 eq.) and the selected chiral resolving acid (~0.5 eq.) in the chosen optimal solvent with heating until a clear solution is obtained. b. Slowly cool the solution to room temperature, and then if necessary, to 0-5 °C to induce crystallization. c. Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent. d. Dry the crystals under vacuum.
3. Liberation of the Free Amine: a. Dissolve the crystallized diastereomeric salt in water. b. Add a base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 11) to deprotonate the amine. c. Extract the liberated amine into an organic solvent (e.g., dichloromethane or diethyl ether) (3x). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
4. Analysis: a. Determine the enantiomeric excess (ee) of the recovered amine using chiral HPLC or SFC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Chiral Bicyclic Amine
This protocol describes a typical procedure for the N-acylation of a racemic bicyclic amine using a lipase.
1. Enzyme and Acyl Donor Screening: a. To a series of vials containing the racemic bicyclic amine in an organic solvent (e.g., toluene, MTBE), add different lipases (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase). b. Add an acyl donor (e.g., ethyl acetate, vinyl acetate). c. Shake the vials at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. d. Identify the enzyme and acyl donor that give the highest enantioselectivity (E-value).
2. Preparative Scale Resolution: a. To a solution of the racemic bicyclic amine (1.0 eq.) in the optimal solvent, add the selected acyl donor (0.5-0.6 eq.) and the chosen lipase. b. Stir the mixture at the optimized temperature and monitor the reaction until approximately 50% conversion is reached. c. Remove the enzyme by filtration. d. Separate the acylated amine from the unreacted amine. This can often be achieved by an acid-base extraction or by column chromatography. i. Acid-base extraction: Add aqueous HCl to the reaction mixture to protonate the unreacted amine, making it water-soluble. The neutral acylated amine will remain in the organic layer. Separate the layers. Basify the aqueous layer and extract the unreacted amine. e. Concentrate the respective fractions to obtain the two enantiomers (one as the free amine and one as the N-acyl derivative).
3. Analysis: a. Determine the enantiomeric excess of both the unreacted amine and the acylated product.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Bicycloheptane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of bicycloheptane derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Diels-Alder Reaction for Bicyclo[2.2.1]heptane (Norbornene) Derivatives
Question 1: My Diels-Alder reaction is resulting in a low yield of the desired bicycloheptane adduct. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Diels-Alder reactions for bicycloheptane synthesis can stem from several factors. The most common issues include the reversibility of the reaction (retro-Diels-Alder), polymerization of reactants, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Control the Temperature: The Diels-Alder reaction is reversible, and the equilibrium can shift back towards the starting materials at elevated temperatures. This reverse reaction is known as the retro-Diels-Alder reaction.[1][2][3][4]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If the reaction requires heat, carefully optimize the temperature to favor the forward reaction. For highly favorable reactions, such as with cyclopentadiene and maleic anhydride, room temperature or even cooling may be sufficient.[5]
-
-
Check Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[6] Acyclic dienes may have a higher energy barrier to adopt this conformation, leading to a slower reaction.
-
Recommendation: Use cyclic dienes like cyclopentadiene when possible, as they are locked in the reactive s-cis conformation.[5]
-
-
Prevent Polymerization: Dienes and dienophiles, especially those that are highly reactive, can undergo polymerization, which competes with the desired cycloaddition.[7]
-
Recommendation: Use fresh, purified monomers. For dienes like cyclopentadiene, it is often necessary to "crack" the dicyclopentadiene dimer by heating just before use to obtain the monomeric form.[5] Adding a radical inhibitor can sometimes prevent polymerization if a radical mechanism is suspected.
-
-
Use of Lewis Acid Catalysts: Lewis acids can accelerate the reaction by coordinating to the dienophile, making it more electrophilic.[8][9]
-
Recommendation: Introduce a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to potentially increase the reaction rate and allow for lower reaction temperatures.[9][10] However, be aware that Lewis acids can also catalyze polymerization, so careful screening of the catalyst and its concentration is necessary.[9]
-
Question 2: My reaction produces a mixture of endo and exo stereoisomers. How can I control the stereoselectivity of the Diels-Alder reaction?
Answer:
The formation of endo and exo isomers is a common feature of the Diels-Alder reaction with cyclic dienes. The ratio of these products is determined by kinetic versus thermodynamic control.[3][11]
-
Kinetic Control (Lower Temperature): The endo product is often the major product under kinetic control (lower temperatures). This is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state.[11][12]
-
Thermodynamic Control (Higher Temperature): The exo product is typically more sterically favored and therefore more thermodynamically stable. At higher temperatures, where the retro-Diels-Alder reaction can occur, the equilibrium will favor the formation of the more stable exo product.[3][11]
Troubleshooting and Control Strategies:
| Parameter | Condition for Endo Product | Condition for Exo Product | Rationale |
| Temperature | Lower temperatures (e.g., 0 °C to room temp) | Higher temperatures (reflux) | Lower temperatures favor the kinetically preferred endo product. Higher temperatures allow the reaction to equilibrate to the more stable exo product via retro-Diels-Alder.[3] |
| Lewis Acid | Often enhances endo selectivity | Can sometimes favor exo depending on sterics | Lewis acids can enhance the secondary orbital interactions that lead to the endo product. However, bulky Lewis acids may sterically hinder the endo approach.[13] |
| Reaction Time | Shorter reaction times | Longer reaction times at elevated temperatures | At low temperatures, the faster-forming endo product will dominate initially. Extended reaction times at high temperatures allow for equilibration to the exo product. |
DOT Diagram: Kinetic vs. Thermodynamic Control in Diels-Alder Reactions
Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic control.
Radical Cascade Cyclizations
Question 3: My radical cascade cyclization is producing a mixture of ring sizes (e.g., 5-membered vs. 6-membered rings). How can I improve the selectivity?
Answer:
In radical cyclizations, the regioselectivity is often governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored over 6-endo cyclizations for hexenyl radicals.[14] However, several factors can influence the outcome.
Troubleshooting Steps:
-
Substituent Effects: The substitution pattern on the radical precursor can influence the transition state energies and favor one ring size over another. Steric hindrance can disfavor the formation of the 5-membered ring.[15]
-
Radical Stability: The stability of the resulting cyclized radical can direct the reaction pathway. If a 6-endo cyclization leads to a more stabilized radical (e.g., tertiary vs. primary), this pathway may be more competitive.
-
Reaction Conditions: The concentration of the radical initiator and the hydrogen atom donor (e.g., Bu₃SnH) can be critical. Low concentrations of the hydrogen donor may allow for reversible cyclization and equilibration to the thermodynamically more stable product.[15]
DOT Diagram: Competing Pathways in Radical Cyclization
Caption: Pathways for 5-exo and 6-endo radical cyclizations.
Purification of Bicycloheptane Derivatives
Question 4: My final product is contaminated with unreacted starting materials and/or side products. What are some effective purification strategies?
Answer:
Purification is a critical step to isolate the desired bicycloheptane derivative. The choice of method depends on the physical properties of the product and impurities.
Recommended Purification Protocols:
-
Recrystallization: This is a highly effective method for purifying solid products. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature, and then allowed to cool slowly to form crystals.
-
Solvent Selection: Choose a solvent or solvent mixture where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for Diels-Alder adducts include mixtures of ethyl acetate and hexanes.[16][17]
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for liquid products, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is most commonly used for compounds of moderate polarity.
-
Mobile Phase: A solvent system (eluent) is chosen to provide good separation of the components. A typical starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate, with the polarity being gradually increased.
-
Experimental Protocols
Protocol 1: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
This protocol is a classic example of a Diels-Alder reaction that predominantly forms the endo isomer under kinetic control.
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Hexane or petroleum ether
-
Freshly cracked cyclopentadiene
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.[17]
-
Add 8 mL of hexane. If a precipitate forms, heat gently until it redissolves.[17]
-
Cool the solution in an ice bath.
-
Slowly add 2.0 mL of freshly prepared cyclopentadiene to the cold solution and swirl to mix.
-
Allow the mixture to stand at room temperature. Crystals of the product should begin to form.
-
Once crystallization appears complete, cool the flask in an ice bath for 10-15 minutes to maximize product precipitation.
-
Collect the product by vacuum filtration using a Büchner funnel.[16]
-
Wash the crystals with a small amount of cold petroleum ether or hexane.
-
Allow the product to air dry on the filter paper.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude Diels-Alder adduct to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate/hexane mixture) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals under vacuum to remove residual solvent.
DOT Diagram: Troubleshooting Workflow for Low Yield in Diels-Alder Reactions
Caption: A logical workflow for troubleshooting low yields in Diels-Alder reactions.
References
- 1. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. perlego.com [perlego.com]
- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 11. youtube.com [youtube.com]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Radical cyclization - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. www1.udel.edu [www1.udel.edu]
Technical Support Center: Optimization of Bicyclic Amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for bicyclic amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing bicyclic amines?
A1: Several methods are employed for the synthesis of bicyclic amines, each with its own advantages and limitations. Some common methods include:
-
Horner-Wadsworth-Emmons (HWE) reaction: This method can be used to prepare chiral bicyclic imines and amines.
-
Molybdenum-catalyzed Asymmetric Ring-Closing Metathesis (ARCM): This is an effective method for synthesizing optically enriched N-fused bicyclic amides and amines.
-
Hofmann-Löffler-Freytag (HLF) reaction: This approach allows for the synthesis of bridged, fused, and spirocyclic bicyclic azacycles through intramolecular C-H bond amination.
-
Radical-Polar Crossover Bicyclization: This photoredox-catalyzed reaction enables the synthesis of saturated bicyclic amines from cyclopropylamines and alkenes.
-
Intramolecular Amination of Remote C-H Bonds: This photochemical strategy can be used to construct bridged bicyclic amines.
Q2: How do I choose the appropriate catalyst for my bicyclic amine synthesis?
A2: The choice of catalyst is critical and depends on the specific reaction. For instance, Mo-based catalysts are used in asymmetric ring-closing metathesis to produce enantiomerically enriched products. For radical-polar crossover bicyclization, a photoredox catalyst like Ir(dtbbpy)(ppy)₂PF₆ is often employed. It is crucial to consult the literature for the specific reaction you are performing to select the optimal catalyst.
Q3: What is the role of the solvent in bicyclic amine synthesis?
A3: The solvent can significantly impact the yield and selectivity of the reaction. For example, in the radical-polar crossover bicyclization, benzene halides like PhCl and PhF were found to be superior to solvents like toluene, DMF, and DMA, leading to higher yields. The choice of solvent can influence reactant solubility, reaction rate, and the stability of intermediates.
Q4: My reaction is giving a low yield. What are the potential causes and solutions?
A4: Low yields can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include suboptimal reaction temperature, incorrect catalyst or reagent concentration, impure starting materials, or inappropriate solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of bicyclic amines.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions are highly temperature-sensitive. For instance, intramolecular C-H amination for bridged bicyclic amines can be synergistically activated by both light and heat. |
| Inappropriate Catalyst or Catalyst Loading | Verify that you are using the correct catalyst for your specific transformation. The catalyst structure and loading can significantly affect the outcome. For photoredox reactions, ensure the catalyst concentration is optimal (e.g., 1 mol% Ir(dtbbpy)(ppy)₂PF₆). |
| Poor Quality of Reagents or Solvents | Use freshly purified reagents and dry solvents. Impurities can poison the catalyst or lead to side reactions. |
| Suboptimal Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient time may lead to incomplete conversion, while prolonged reaction times can cause product decomposition. |
| Incorrect pH | For reactions involving acid or base, ensure the pH is within the optimal range. For example, after a reduction reaction, the pH may need to be adjusted to isolate the amine product. |
Problem 2: Poor Diastereoselectivity
| Potential Cause | Suggested Solution |
| Substrate Control | The inherent stereochemistry of the starting material can influence the diastereoselectivity of the product. Consider modifying the substrate to favor the desired diastereomer. |
| Chiral Catalyst or Auxiliary | For asymmetric syntheses, the choice of a chiral catalyst or auxiliary is crucial for achieving high diastereoselectivity. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the transition state leading to the desired diastereomer. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Screen different solvents to find the optimal one. |
Problem 3: Formation of Undesired Side Products
| Potential Cause | Suggested Solution |
| Side Reactions | Identify potential side reactions based on the starting materials and reaction conditions. For example, in the Horner-Wadsworth-Emmons reaction, unstable imine/enamine mixtures can form, which may decompose over time. Immediate reduction of the crude mixture can sometimes circumvent this issue. |
| Over-alkylation | In reactions involving alkylation of amines, over-alkylation can be a significant issue, leading to the formation of quaternary ammonium salts. Using a large excess of the amine or a protecting group strategy can minimize this. |
| Protecting Group Strategy | Employ appropriate protecting groups for sensitive functional groups to prevent them from participating in unwanted side reactions. |
| Reaction Concentration | Adjusting the concentration of the reactants can sometimes suppress the formation of side products arising from intermolecular reactions. |
Experimental Protocols
General Procedure for Radical-Polar Crossover Bicyclization
This protocol is adapted from a method for the synthesis of saturated bicyclic amines.
-
In a glove box, add N-aryl cyclopropylamine (0.4 mmol), substituted alkene (0.2 mmol), Ir(dtbbpy)(ppy)₂PF₆ (0.91 mg, 0.001 mmol, 0.5 mol%), and K₂CO₃ (55.3 mg, 0.4 mmol, 200 mol%) to a 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Add DMF (2.0 mL) to the tube.
-
Seal the tube and remove it from the glove box.
-
Irradiate the reaction mixture with blue LEDs for 24 hours with stirring.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography (eluent: petroleum ether/ethyl acetate = 100:1, v/v) to obtain the desired bicyclic amine.
General Procedure for Fused Bicyclic Amine Synthesis via C-H Amination
This protocol is based on a general method for constructing fused bicyclic amines.
-
To a solution of the substrate (0.2 mmol) in MeCN (4 mL), add N-iodohydantoin (0.8 mmol, 4 equiv).
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the fused bicyclic amine.
Data Presentation
Table 1: Optimization of Reaction Conditions for Radical-Polar Crossover Bicyclization
| Entry | Solvent | Base | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | PhCl | K₂HPO₄ | 81 | >20:1 |
| 2 | PhF | K₂HPO₄ | 75 | >20:1 |
| 3 | Toluene | K₂HPO₄ | 45 | >20:1 |
| 4 | DMF | K₂HPO₄ | 32 | 15:1 |
| 5 | DMA | K₂HPO₄ | 28 | 15:1 |
Visualizations
Caption: Experimental workflow for radical-polar crossover bicyclization.
Caption: Troubleshooting logic for low product yield in bicyclic amine synthesis.
Technical Support Center: Diastereoselective Bicyclic Amine Synthesis
Welcome to the technical support center for the synthesis of bicyclic amines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bicyclic amines, with a specific focus on controlling diastereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a low diastereomeric ratio (d.r.). What are the key factors I should investigate to improve diastereoselectivity?
Low diastereoselectivity is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. The following factors have a significant impact on the stereochemical outcome of bicyclic amine synthesis:
-
Catalyst and Ligand System: The choice of catalyst and associated ligands is paramount. Chiral ligands on a metal catalyst can create a chiral environment that favors the formation of one diastereomer over the other.[1][2] If you are using a catalytic system, consider screening different ligands, as their steric and electronic properties can dramatically influence selectivity.[1][2]
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state energies of the diastereomeric pathways.[3][4] Experiment with a range of solvents, from non-polar (e.g., toluene, benzene halides) to polar aprotic (e.g., DMF, acetonitrile), to find the optimal medium for your reaction.[3]
-
Temperature: Reaction temperature is a critical parameter. Lowering the temperature often enhances diastereoselectivity by favoring the kinetically controlled product, which is typically the more diastereomerically pure one. Conversely, higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower d.r.
-
Substrate Structure: The steric hindrance of substituents on your starting materials can influence the facial selectivity of the cyclization. Modifying the steric bulk of protecting groups or other substituents may be a viable strategy to improve diastereoselectivity.
-
Additives: The presence of acidic or basic additives can influence the reaction pathway and stereoselectivity. For instance, in some cycloaddition reactions, acid additives can promote the reaction and affect the diastereomeric outcome.
Q2: I am observing the formation of an unexpected diastereomer. What could be the cause and how can I control the stereochemical outcome?
The formation of an unexpected diastereomer can be attributed to several factors, including the reaction mechanism, thermodynamic versus kinetic control, and the influence of reagents.
-
Reaction Mechanism: A thorough understanding of the reaction mechanism is crucial. For instance, in radical cascade cyclizations, the stereochemical outcome is determined by the preferred conformation of the radical intermediates.[1][5] Computational studies can often shed light on the transition state geometries and help predict the favored diastereomer.
-
Thermodynamic vs. Kinetic Control: As mentioned previously, temperature plays a key role. If your desired product is the kinetic diastereomer, running the reaction at a lower temperature is advisable. If the undesired diastereomer is the thermodynamically more stable product, you may need to explore different synthetic routes or catalyst systems that favor the kinetic pathway.
-
Reagent-Controlled Diastereoselectivity: In some cases, the stereochemistry of the product is dictated by a chiral reagent or auxiliary. For example, in the reduction of chiral sulfinyl ketimines, the choice of reducing agent can significantly impact the diastereoselectivity.
Q3: How do I choose the optimal solvent to maximize the diastereomeric ratio?
Solvent choice is highly dependent on the specific reaction. However, some general guidelines can be followed:
-
Screening: A solvent screen is the most effective way to identify the optimal solvent. Start with a range of solvents with varying polarities and coordinating abilities.
-
Literature Precedent: Review the literature for similar transformations to see which solvents have been successful in achieving high diastereoselectivity.
-
Solvent Effects on Transition States: Consider how the solvent might interact with the transition state. Polar solvents may stabilize charged intermediates, while non-polar solvents might be preferable for reactions proceeding through less polar transition states. In a photocatalyzed radical-polar crossover bicyclization, for example, benzene halides like PhCl and PhF were found to be superior to solvents like toluene, DMF, or DMA in terms of both yield and diastereoselectivity.[3]
Data Presentation: Impact of Reaction Conditions on Diastereoselectivity
The following tables summarize quantitative data from cited literature on the effect of various reaction parameters on diastereoselectivity.
Table 1: Effect of Solvent on a Photocatalyzed Bicyclization Reaction [3]
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | PhCl | 81 | >20:1 |
| 2 | PhF | 75 | >20:1 |
| 3 | Toluene | 56 | >20:1 |
| 4 | DMF | 45 | >20:1 |
| 5 | DMA | 38 | >20:1 |
Table 2: Ligand Effect on a Co(II)-Catalyzed Radical Cascade Cyclization [1]
| Entry | Catalyst/Ligand | Yield (%) | (E):(Z) Ratio | ee (%) |
| 1 | [Co(P1)] | 19 | 80:20 | - |
| 2 | [Co(P2)] | 44 | 95:5 | - |
| 3 | [Co(P3)] | 53 | 95:5 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Photocatalyzed Radical-Polar Crossover Bicyclization [3]
-
To an oven-dried Schlenk tube, add the N-aryl cyclopropylamine (0.4 mmol), substituted alkene (0.2 mmol), photocatalyst Ir(dtbbpy)(ppy)₂PF₆ (1 mol%), and K₂HPO₄ (50 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add chlorobenzene (2 mL, 0.1 M) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with blue LEDs (450-455 nm) for 24 hours.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired bicyclic amine.
Protocol 2: General Procedure for Co(II)-Catalyzed Radical Cascade Cyclization [1]
-
In a nitrogen-filled glovebox, add the Co(II) catalyst (5 mol %) to a solution of the 1,6-enyne (0.12 mmol) in acetonitrile (0.25 mL) in a 1-dram vial.
-
Add the diazo compound (0.10 mmol) to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the residue by flash chromatography on silica gel to yield the bicyclic product.
Visualizations
Below are diagrams illustrating key concepts and workflows related to troubleshooting diastereoselectivity in bicyclic amine synthesis.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methods for separating exo and endo isomers of bicyclo[2.2.1]heptane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exo and endo isomers of bicyclo[2.2.1]heptane derivatives.
Frequently Asked Questions (FAQs)
1. I am having trouble separating the exo and endo isomers of my bicyclo[2.2.1]heptane derivative by column chromatography. What are the key parameters to optimize for better separation?
Answer:
Separating exo and endo diastereomers by column chromatography can be challenging due to their similar polarities. However, careful optimization of several parameters can significantly improve resolution. Exo and endo isomers are diastereomers and thus have different physical properties, which allows for their separation using non-chiral chromatography techniques.[1]
Troubleshooting Guide: Poor Chromatographic Separation
| Issue | Potential Cause | Recommended Solution |
| Co-elution of Isomers | Inappropriate mobile phase polarity. | Systematically vary the solvent ratio of your mobile phase. Start with a low polarity eluent and gradually increase the polarity. Small changes in the solvent mixture can have a large impact on separation. |
| Incorrect stationary phase. | For many bicyclo[2.2.1]heptane derivatives, standard silica gel is effective. However, if your compound has specific functional groups, consider using alumina or reverse-phase silica. | |
| Broad Peaks | Column overloading. | Reduce the amount of sample loaded onto the column. A general rule is to load no more than 1-5% of the total column weight. |
| Poor column packing. | Ensure the column is packed uniformly without any air bubbles or channels. A well-packed column is crucial for good separation. | |
| Peak Tailing | Compound interacting too strongly with the stationary phase. | Add a small amount of a polar modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
Key Parameters for Optimization:
-
Mobile Phase Composition: The choice of eluent is critical. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal ratio is typically determined using Thin Layer Chromatography (TLC) to achieve a significant difference in the retention factors (Rƒ) of the two isomers.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is often the first choice. The particle size and pore size of the silica gel can affect the separation. Smaller particle sizes generally provide higher resolution but require higher pressure.
-
Column Dimensions: A long and narrow column will generally provide better separation than a short and wide column for a given amount of stationary phase.
-
Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can lead to better resolution.
Experimental Protocol: Optimized Column Chromatography Separation
This protocol provides a general guideline for separating exo and endo isomers of a generic bicyclo[2.2.1]heptane derivative.
-
TLC Analysis:
-
Dissolve a small amount of the isomer mixture in a suitable solvent.
-
Spot the mixture on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Identify the solvent system that gives the best separation between the two isomer spots. The ideal system will have Rƒ values between 0.2 and 0.5 and the largest possible ΔRƒ.
-
-
Column Preparation:
-
Select a glass column with appropriate dimensions.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the isomer mixture in a minimal amount of the mobile phase or a low-boiling point solvent.
-
Carefully load the sample onto the top of the column.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Maintain a constant and slow flow rate.
-
Collect small fractions and analyze them by TLC to determine which fractions contain the separated isomers.
-
-
Analysis:
-
Combine the pure fractions of each isomer.
-
Remove the solvent under reduced pressure.
-
Confirm the identity and purity of each isomer using techniques like NMR spectroscopy.
-
Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chromatographic separation.
2. What are some common chemical methods to separate exo and endo isomers, and in what situations are they most effective?
Answer:
Chemical separation methods exploit the differences in reactivity or physical properties of the exo and endo isomers after a chemical transformation. These methods are particularly useful when chromatographic separation is difficult or for large-scale preparations.
Troubleshooting Guide: Chemical Separation Methods
| Method | Best For | Common Issues | Troubleshooting |
| Selective Precipitation | Dicarboxylic acid derivatives. | Incomplete precipitation of one isomer. | Optimize the basic compound and solvent system. The choice of base and solvent can significantly affect the solubility of the diastereomeric salts.[2][3] |
| Isomerization | When the exo isomer is the desired product and is more stable. | Reaction does not go to completion. | Increase reaction time or temperature. Use a stronger base to facilitate the epimerization. |
| Selective Hydrolysis | Ester derivatives where one isomer hydrolyzes faster. | Slow or non-selective hydrolysis. | Screen different enzymes or hydrolysis conditions (pH, temperature). Pig liver esterase (PLE) is known to show selectivity for exo esters.[4] |
| Lactonization | endo-carboxylic acids that can form a stable lactone. | Lactonization is slow or does not occur. | Use a stronger acid catalyst or higher temperatures. Ensure the starting material is of the correct stereochemistry for intramolecular cyclization. |
Quantitative Comparison of Chemical Separation Methods
| Method | Substrate Example | Reagents/Conditions | Typical Outcome |
| Selective Precipitation | 5-norbornene-2,3-dicarboxylic acid | Basic compound (e.g., amine) in a suitable solvent. | One diastereomeric salt precipitates, allowing for separation by filtration.[2][3] |
| Isomerization followed by Hydrolysis | Methyl 5-norbornene-2-carboxylate (endo/exo = 80/20) | 1. t-BuONa, THF, rt2. H₂O | exo-5-norbornene-2-carboxylic acid (endo/exo = 18/82).[5][6] |
| Enzymatic Hydrolysis | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates | Pig Liver Esterase (PLE) | Selective monohydrolysis of the exo-carboalkoxy group.[4] |
Experimental Protocol: Isomerization and Selective Hydrolysis
This protocol describes the conversion of a mixture of endo and exo methyl 5-norbornene-2-carboxylate to predominantly the exo-carboxylic acid.[5][6]
-
Isomerization:
-
Dissolve the endo-rich ester mixture in anhydrous THF.
-
Add sodium tert-butoxide (t-BuONa) and stir at room temperature to allow the mixture to reach thermodynamic equilibrium (approximately 60% exo).
-
-
Hydrolysis:
-
Add an equimolar amount of water to the reaction mixture.
-
Continue stirring at room temperature. The exo-ester hydrolyzes more rapidly than the endo-ester.
-
-
Work-up:
-
Quench the reaction with an acid (e.g., HCl) to neutralize the base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The resulting carboxylic acid can be purified by recrystallization or chromatography.
-
Chemical Separation Workflow
References
- 1. homework.study.com [homework.study.com]
- 2. US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof - Google Patents [patents.google.com]
- 3. KR20060118419A - Method for separating stereoisomers of dicarboxylic acid or derivatives thereof having norbornene or norbornane structure - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 6. researchgate.net [researchgate.net]
Removing impurities from 1-Bicyclo[2.2.1]hept-2-ylethanamine preparations
Technical Support Center: 1-Bicyclo[2.2.1]hept-2-ylethanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound preparations. The focus is on identifying and removing common impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a preparation of this compound?
A1: Common impurities can originate from the synthetic route, which typically involves the reductive amination of 1-bicyclo[2.2.1]hept-2-ylethanone. Potential impurities include:
-
Unreacted Starting Material: 1-bicyclo[2.2.1]hept-2-ylethanone.
-
By-products: The corresponding secondary alcohol from the reduction of the ketone, as well as potential diastereomers of the final product. Over-alkylation can also lead to the formation of secondary and tertiary amines.
-
Reagents and Solvents: Residual reagents from the reductive amination step (e.g., sodium borohydride, catalysts) and solvents used in the reaction and workup.[1][2]
-
Degradation Products: Amines can be susceptible to oxidation upon exposure to air, leading to the formation of various oxidation products.[1]
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for impurity profiling:
-
Thin Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of the purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of non-volatile impurities. Chiral HPLC may be necessary to resolve enantiomeric or diastereomeric impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities present.
Q3: What are the general strategies for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common strategies include:
-
Distillation: Vacuum distillation can be effective for separating the desired amine from less volatile or non-volatile impurities.[4]
-
Column Chromatography: Flash chromatography using silica gel or alumina is a versatile technique for removing a wide range of impurities.[5][6] Reversed-phase chromatography can also be employed for more polar compounds.[5]
-
Acid-Base Extraction: As a primary amine, the product can be protonated with a dilute acid (e.g., HCl) and extracted into an aqueous layer, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[7]
-
Crystallization: Formation of a salt (e.g., hydrochloride, carbamate) can facilitate purification through crystallization, which often results in a highly pure product.[8]
Troubleshooting Guides
Issue 1: My final product is contaminated with the starting ketone, 1-bicyclo[2.2.1]hept-2-ylethanone.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure the reducing agent is active and added in a sufficient stoichiometric amount. |
| Inefficient workup. | Perform an acidic wash (e.g., with 1 M HCl) to protonate the amine and separate it from the neutral ketone in an aqueous layer.[7] |
| Co-distillation. | If the boiling points are close, consider converting the amine to a non-volatile salt before distillation of the ketone, or use column chromatography for separation. |
Issue 2: I am observing by-products that I suspect are secondary or tertiary amines.
| Possible Cause | Suggested Solution |
| Over-alkylation during synthesis. | Use a large excess of ammonia or the primary amine precursor to favor the formation of the primary amine. |
| Cross-reactivity. | Optimize reaction conditions (temperature, pressure, catalyst) to improve selectivity for the primary amine. |
| Purification challenges. | Selective crystallization of the primary amine as an ammonium carbamate salt has been shown to be effective in separating it from secondary and tertiary amines.[8] |
Issue 3: My purified amine is discolored, suggesting oxidation.
| Possible Cause | Suggested Solution |
| Exposure to air and light during storage or purification. | Handle the amine under an inert atmosphere (e.g., nitrogen or argon) and store it in amber vials protected from light.[1] |
| Presence of metal impurities that catalyze oxidation. | Treat the solution with a chelating agent or pass it through a plug of silica gel or activated carbon to remove trace metals. |
Data Presentation
Table 1: Comparison of Purification Methods for a Crude Preparation of this compound
| Purification Method | Purity of Starting Material (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Yield (%) |
| Vacuum Distillation | 85 | 95 | 98 | 75 |
| Flash Chromatography (Silica Gel) | 85 | 98 | >99 | 60 |
| Salt Crystallization (HCl salt) | 85 | 99 | >99.5 | 55 |
Note: These are representative values and actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a compatible solvent.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent tailing of the amine).
-
Loading: Carefully load the slurry onto the top of the silica gel bed.
-
Elution: Run the column with the eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amine.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). Repeat the extraction three times. The amine will move to the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the pH is >12.
-
Back Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., diethyl ether) three times. The purified amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Troubleshooting logic for common impurity issues.
References
- 1. veeprho.com [veeprho.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-Bicyclo[2.2.1]hept-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Bicyclo[2.2.1]hept-2-ylethanamine. It is designed to assist researchers in overcoming common challenges encountered during laboratory-scale and pilot-plant production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and scalable synthetic route involves a two-step process:
-
Synthesis of the Ketone Precursor: Preparation of 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone.
-
Reductive Amination: Conversion of the ketone to the target amine. Two primary methods for this step are:
-
Reductive amination using a hydride reducing agent (e.g., sodium cyanoborohydride).
-
The Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[1]
-
Q2: What are the main challenges when scaling up this synthesis?
A2: Scaling up the synthesis of this compound can present several challenges, including:
-
Reaction Control: Maintaining optimal temperature and reaction times is crucial, especially during the potentially exothermic reductive amination step.
-
Impurity Profile: The types and quantities of impurities may change with scale, necessitating adjustments to the purification strategy.
-
Product Isolation: Efficiently isolating the final product from the reaction mixture and purification solvents can be more complex at a larger scale.
-
Isomer Separation: The synthesis typically produces a mixture of endo and exo isomers. Their separation can be a significant challenge, especially in large quantities.
Q3: How can I improve the yield of the reductive amination step?
A3: To improve the yield of the reductive amination:
-
For Hydride Reduction: Ensure the ketone starting material is of high purity. Use a slight excess of the amine source (e.g., ammonium acetate) and the reducing agent. Maintain the recommended pH and temperature throughout the reaction.
-
For the Leuckart Reaction: Using ammonium formate generally produces better yields than formamide.[1] The reaction requires high temperatures, typically between 120°C and 165°C.[1] Optimization of the temperature and reaction time is critical to maximize yield and minimize byproduct formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction of the starting ketone. | - Verify the purity of the 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone. - For reductive amination with NaBH₃CN, ensure the pH is slightly acidic to facilitate imine formation. - For the Leuckart reaction, ensure the temperature is high enough (120-165°C) and the reaction time is sufficient.[1] |
| Decomposition of reagents or product. | - For the Leuckart reaction, avoid excessively high temperatures, which can lead to thermal decomposition.[2] - During workup, avoid prolonged exposure to strong acids or bases. | |
| Formation of Multiple Byproducts | Side reactions due to incorrect stoichiometry or temperature. | - Optimize the molar ratios of reactants. In the Leuckart reaction, an excess of ammonium formate is typically used. - Carefully control the reaction temperature to minimize side reactions. |
| In the Leuckart reaction, formation of N-formylated byproducts is common.[2] | - The workup procedure should include a hydrolysis step with a strong acid (e.g., HCl) to convert the formylated amine to the desired primary amine. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer during workup. | - Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its free base form, which is more soluble in organic solvents. |
| Emulsion formation during extraction. | - Add a saturated brine solution to the aqueous layer to help break the emulsion. - Consider using a different extraction solvent. | |
| Incomplete Separation of Endo/Exo Isomers | Similar polarity of the isomers. | - Column chromatography is the most common method for separation. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small amount of triethylamine) to improve resolution. - Fractional distillation under reduced pressure may be effective for larger quantities, but can be challenging. |
Data Presentation
Table 1: Comparison of Reductive Amination Methods
| Parameter | Reductive Amination with NaBH₃CN | Leuckart Reaction |
| Reagents | 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone, Ammonium Acetate, Sodium Cyanoborohydride | 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone, Ammonium Formate or Formamide |
| Typical Solvent | Methanol | None (neat) or a high-boiling solvent |
| Reaction Temperature | Room Temperature | 120 - 165°C[1] |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 70 - 85% | 60 - 80% (can be lower with formamide)[1] |
| Key Considerations | Use of toxic cyanide reagent. Milder reaction conditions. | High reaction temperatures required. Formation of formylated intermediates.[2] |
Experimental Protocols
Synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone (Ketone Precursor)
A detailed procedure for a related synthesis can be found in the literature. A general approach involves the acylation of bicyclo[2.2.1]heptene followed by hydrogenation.
Reductive Amination of 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone
Method A: Using Sodium Cyanoborohydride
-
To a solution of 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (3.0 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 6M NaOH to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Method B: Leuckart Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 1-(Bicyclo[2.2.1]heptan-2-yl)ethanone (1.0 eq) and ammonium formate (5.0 - 10.0 eq).
-
Heat the mixture to 150-160°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate formamide.
-
Cool the mixture and make it strongly basic with a concentrated NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure.
Visualizations
Caption: Overall synthesis workflow.
Caption: A logical approach to troubleshooting.
References
Technical Support Center: Preventing Racemization of Chiral Bicyclic Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to help you mitigate and prevent the racemization of chiral bicyclic amines during your experiments. Below you will find troubleshooting guides for common issues, frequently asked questions for quick reference, detailed experimental protocols, and quantitative data to inform your experimental design.
Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)
Use this guide to diagnose and resolve unexpected racemization in your chiral bicyclic amine samples.
Issue 1: Significant drop in % ee after reaction work-up.
| Possible Cause | Troubleshooting Step |
| Exposure to Strong Acid or Base | Neutralize the reaction mixture to a pH of 7-8 as quickly as possible using a mild acid (e.g., dilute citric acid) or base (e.g., saturated sodium bicarbonate). Minimize the duration of contact with acidic or basic aqueous layers. |
| Elevated Temperatures | Perform extractions and washes at room temperature or below. If the reaction was run at high temperatures, ensure the mixture is cooled to room temperature before beginning the work-up. |
| Reactive Intermediates | If the reaction proceeds through a planar, achiral intermediate (e.g., carbocation), racemization may be inherent to the mechanism.[1] Consider alternative synthetic routes that avoid such intermediates. |
Issue 2: Gradual decrease in % ee during purification by column chromatography.
| Possible Cause | Troubleshooting Step |
| Acidic Silica Gel | The stationary phase, particularly standard silica gel, can be acidic and promote racemization.[1] Use deactivated (neutral) silica gel or an alternative like alumina. Pre-treating the silica gel with a solution of triethylamine in the eluent can also neutralize acidic sites. |
| Inappropriate Mobile Phase | Acidic or basic additives in the mobile phase can cause on-column racemization.[1] If possible, use a neutral solvent system. If an additive is necessary for elution, consider using a more volatile one that can be easily removed at low temperatures. |
| Prolonged Exposure | Long residence times on the column increase the risk of racemization. Optimize your chromatography to achieve separation as quickly as possible by adjusting the mobile phase composition and flow rate. |
Issue 3: Racemization observed during N-Boc deprotection.
| Possible Cause | Troubleshooting Step |
| Strong Acidic Conditions (e.g., TFA) | Trifluoroacetic acid (TFA) is a strong acid that can readily cause racemization. Reduce the reaction time to the minimum required for complete deprotection. Perform the reaction at 0°C. |
| Alternative Deprotection Reagents | Consider using milder deprotection conditions. For example, 4M HCl in dioxane can sometimes be less prone to causing racemization and may precipitate the hydrochloride salt, which can be isolated directly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in chiral bicyclic amines?
A1: The primary causes of racemization in chiral amines include:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy to overcome the inversion barrier of the chiral center.
-
Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as carbocations or imines, are susceptible to racemization.[1]
-
Solvent Effects: Protic solvents can stabilize charged intermediates that may be prone to racemization.
-
Purification Methods: Acidic stationary phases like silica gel can catalyze racemization during chromatography.[1]
Q2: How does the structure of a bicyclic amine affect its configurational stability?
A2: The structural rigidity of bicyclic amines plays a crucial role in their stability. For amines where the nitrogen atom is at a bridgehead position, such as in Tröger's base, pyramidal inversion is often sterically hindered, making them configurationally stable under neutral conditions.[2] However, they can still racemize in the presence of acid through the formation of an iminium intermediate.[3] For bicyclic amines with a chiral carbon center, racemization typically occurs via deprotonation to form a planar carbanion or protonation followed by the formation of a carbocation.
Q3: What are the ideal storage conditions for enantiopure bicyclic amines?
A3: To maintain enantiopurity during storage, chiral amines should be kept in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is often beneficial to store them as a salt (e.g., hydrochloride salt) as this can increase their stability.
Q4: Can protecting groups help prevent racemization?
A4: Yes, protecting the amine functionality can prevent racemization, especially during reactions where the amine itself might participate in or catalyze the racemization process. However, the deprotection step itself can be a source of racemization if harsh conditions are used.
Data Presentation: Factors Influencing Racemization
The following tables summarize quantitative data on the effects of temperature and solvent on the racemization of representative chiral amines. While not all data is specific to bicyclic amines, the trends are generally applicable.
Table 1: Effect of Temperature on Racemization Half-Life of MRTX1719 (an atropisomeric molecule)
| Temperature (K) | Racemization Half-life (hours) |
| 313 | 990 |
| 333 | 56 |
| 353 | 1 |
| Data sourced from a study on the racemization kinetics of MRTX1719.[4] |
Table 2: Effect of Solvent on Racemization Rate
| Solvent System | Relative Racemization Rate | Rationale |
| Protic Solvents (e.g., Ethanol, Methanol) | Faster | Can stabilize charged transition states involved in racemization through hydrogen bonding. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Intermediate to Fast | Can facilitate racemization depending on the specific mechanism and the nature of the amine. |
| Aprotic Non-polar Solvents (e.g., Toluene, Hexane) | Slower | Less likely to stabilize the polar or charged intermediates that lead to racemization. |
| This table represents general trends observed for chiral amines. |
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Purification of a Bicyclic Amine
This protocol provides a general method for the analytical or preparative purification of a chiral bicyclic amine while minimizing the risk of racemization.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP), such as those derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series). These have broad applicability for amine separation.[5]
-
Ensure the column is compatible with the chosen mobile phase.
-
-
Mobile Phase Preparation:
-
For normal phase chromatography, a common starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[6]
-
To improve peak shape and reduce tailing for basic amines, add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%).[7]
-
Degas the mobile phase thoroughly by sonication or vacuum filtration before use.[6]
-
-
Sample Preparation:
-
Dissolve the crude bicyclic amine in the mobile phase at a concentration of approximately 1 mg/mL for analytical scale.[6]
-
Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min for a 4.6 mm ID analytical column) until a stable baseline is achieved.
-
Set the column temperature to ambient temperature (e.g., 25°C). Avoid elevated temperatures unless necessary for separation, as this can increase the rate of on-column racemization.
-
Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Optimization:
-
If separation is not optimal, adjust the ratio of the polar modifier (e.g., isopropanol) in the mobile phase. Increasing the polar component will generally decrease retention time.
-
The type and concentration of the basic additive can also be varied to improve peak shape and resolution.
-
Protocol 2: Long-Term Storage of Enantiopure Bicyclic Amines
This protocol outlines the best practices for storing enantiomerically pure bicyclic amines to ensure their long-term stability.
-
Form of the Amine:
-
Whenever possible, convert the free amine to a stable crystalline salt, such as the hydrochloride (HCl) or tartrate salt. This often enhances stability by preventing oxidation and reducing volatility.
-
To form the HCl salt, dissolve the purified free amine in a minimal amount of a dry, aprotic solvent like diethyl ether or dichloromethane. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Storage Container:
-
Use an amber glass vial with a Teflon-lined cap to protect the compound from light.
-
Ensure the vial is clean and completely dry before adding the sample.
-
-
Storage Atmosphere:
-
Before sealing the vial, flush the headspace with an inert gas such as argon or nitrogen to displace any oxygen and moisture.
-
-
Storage Temperature:
-
Store the sealed vial in a freezer, preferably at -20°C or below. The low temperature will significantly slow down any potential degradation or racemization pathways.
-
-
Handling:
-
When retrieving a sample, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Handle the compound in a dry, inert atmosphere (e.g., in a glovebox) if it is particularly sensitive.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying the source of racemization.
Caption: Common racemization mechanisms for chiral bicyclic amines.
Caption: Recommended workflow for the long-term storage of chiral amines.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Analysis for Structural Confirmation of 1-Bicyclo[2.2.1]hept-2-ylethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Techniques
The structural confirmation of a novel or synthesized molecule like 1-Bicyclo[2.2.1]hept-2-ylethanamine relies on a combination of analytical methods. ¹H NMR is a cornerstone technique, but its data is often corroborated by other spectroscopic and spectrometric methods.
| Technique | Information Provided | Strengths | Weaknesses |
| ¹H NMR Spectroscopy | Provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. | - Non-destructive- Provides rich structural detail- Relatively fast acquisition | - Requires deuterated solvents- Can have complex spectra for large molecules- Lower sensitivity compared to MS |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. | - Complements ¹H NMR data- Good for determining the carbon skeleton | - Low natural abundance of ¹³C leads to longer acquisition times- Lower sensitivity |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule. | - High sensitivity- Can provide fragmentation patterns for structural clues | - Destructive technique- Does not provide detailed stereochemical information |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. | - Fast and simple- Good for identifying key functional groups (e.g., N-H, C-H) | - Provides limited information on the overall molecular structure |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | - Unambiguous structural determination | - Requires a single, high-quality crystal- Not applicable to non-crystalline materials |
Expected ¹H NMR Spectral Data for this compound
Due to the rigid bicyclic structure and the presence of a chiral center, the ¹H NMR spectrum of this compound is expected to be complex, with overlapping multiplets. The chemical shifts are influenced by the bicyclic ring system's strain and the electron-withdrawing effect of the amino group.
Based on data from similar bicyclo[2.2.1]heptane derivatives, the following is a prediction of the ¹H NMR spectral regions for this compound.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Bridgehead Protons (H1, H4) | 2.2 - 2.6 | Broad multiplet | These protons are unique and couple to multiple other protons. |
| Methylene Bridge Proton (H7) | 1.0 - 1.8 | Multiplets | The two protons of the methylene bridge are diastereotopic and will show distinct signals and couplings. |
| Protons on C3, C5, C6 | 1.0 - 1.8 | Complex multiplets | These protons are part of the bicyclic framework and will show complex splitting patterns due to coupling with neighboring protons. |
| Proton on C2 | 2.5 - 3.0 | Multiplet | This proton is adjacent to the aminoethyl group and its chemical shift will be influenced by the nitrogen atom. |
| Methylene Protons of Ethylamine | 2.7 - 3.2 | Multiplets | These protons are adjacent to the chiral center and the amine group, leading to complex splitting. |
| Amine Protons (NH₂) | 1.0 - 3.0 (variable) | Broad singlet | The chemical shift of the amine protons is concentration and solvent dependent and may exchange with trace amounts of water in the solvent. |
Experimental Protocol for ¹H NMR Analysis
This section details a standard protocol for acquiring a ¹H NMR spectrum for the structural confirmation of an amine compound like this compound.[1][2]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.[3]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into a spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to a range appropriate for proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio. For a dilute sample, more scans will be necessary.
-
Typical parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.[1]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[1]
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective protons in the molecule.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using ¹H NMR analysis.
Caption: Workflow for 1H NMR structural confirmation.
References
A Comparative Guide to the Validation of Enantiomeric Excess for 1-Bicyclo[2.2.1]hept-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as 1-Bicyclo[2.2.1]hept-2-ylethanamine, a compound with potential applications in pharmaceuticals and materials science. The spatial arrangement of atoms in enantiomers can lead to significantly different biological activities, making accurate enantiomeric quantification essential. This guide provides a comparative overview of two primary analytical techniques for validating the enantiomeric excess of this chiral amine: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice between HPLC and NMR for determining enantiomeric excess often depends on factors such as sample availability, required accuracy, throughput, and the specific properties of the analyte. Below is a summary of the key performance characteristics of each method.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP). | Formation of diastereomers with a chiral auxiliary, leading to distinct signals in the NMR spectrum. |
| Chiral Selector | Chiral Stationary Phase (e.g., polysaccharide-based columns like Chiralpak® or Lux®). | Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) (e.g., Mosher's acid, (R)-BINOL). |
| Sample Preparation | Dissolution in an appropriate mobile phase. Derivatization may be used in some cases. | Reaction with a CDA to form a covalent bond or complexation with a CSA. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-15 minutes per sample for data acquisition, plus reaction time for derivatization. |
| Sensitivity | High (can detect trace enantiomers). | Generally lower than HPLC, but can be improved with high-field instruments. |
| Accuracy & Precision | High, with proper validation. | High, dependent on baseline resolution of diastereomeric signals and accurate integration. |
| Method Development | Can be empirical and time-consuming, requiring screening of columns and mobile phases.[1][2][3] | Often more straightforward, involving selection of a suitable chiral auxiliary and solvent. |
| Sample Recovery | Non-destructive, sample can be collected after detection. | Sample is modified if a CDA is used; can be recovered if a CSA is used. |
| Instrumentation | HPLC system with a UV or other suitable detector. | NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the two primary approaches are provided below. These protocols are generalized and may require optimization for this compound.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers.[4][5] The use of polysaccharide-based chiral stationary phases is a common and effective strategy for a wide range of chiral amines.[4][6][7]
Objective: To separate the enantiomers of this compound and determine the enantiomeric excess by integrating the peak areas.
Materials:
-
This compound sample
-
HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH)
-
Basic additive: diethylamine (DEA) or similar
-
Chiral HPLC column (e.g., Chiralpak® IA, IB, IC, or Lux® Amylose-1, Cellulose-1)
-
HPLC system with UV detector
-
Volumetric flasks, syringes, and filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (IPA or EtOH). A typical starting point is 90:10 (v/v) n-hexane:IPA. Add a small amount of a basic modifier, such as 0.1% DEA, to the mobile phase to improve peak shape and resolution for the amine analyte.[1]
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Method Development and Optimization: If the initial conditions do not provide adequate separation, systematically vary the mobile phase composition (e.g., change the hexane/alcohol ratio, try a different alcohol), the flow rate, and the column temperature. Screening different polysaccharide-based CSPs may also be necessary to find the optimal stationary phase for this specific analyte.[1][2][3]
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid method for determining enantiomeric excess.[8][9][10] The CSA forms non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts for corresponding protons in the NMR spectrum.[8][11] (S)-1,1'-Bi-2-naphthol ((S)-BINOL) is a commonly used CSA for primary amines.[8][9][10]
Objective: To induce chemical shift non-equivalence between the enantiomers of this compound using a chiral solvating agent and to determine the enantiomeric excess by integration of the resolved signals.
Materials:
-
This compound sample
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a specific amount of the this compound sample (e.g., 0.05 mmol) in approximately 0.6 mL of CDCl₃.
-
Add an appropriate amount of the chiral solvating agent, (S)-BINOL (e.g., 0.1 mmol), to the NMR tube. The optimal ratio of analyte to CSA may need to be determined experimentally.[8][9]
-
Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[8][10]
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 25 °C).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
-
Data Analysis:
-
Identify a proton signal of the analyte that shows clear separation into two distinct peaks corresponding to the two diastereomeric complexes. Protons close to the chiral center are most likely to show the largest chemical shift difference (Δδ).
-
Carefully integrate the areas of these two resolved signals.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100 (where Integration₁ is the integral of the major diastereomer's signal and Integration₂ is the integral of the minor diastereomer's signal).
-
Alternative NMR Method: An alternative to using a CSA is to employ a chiral derivatizing agent (CDA). A common three-component system involves the reaction of the primary amine with 2-formylphenylboronic acid and an enantiopure diol like BINOL.[12][13][14] This forms covalent diastereomeric iminoboronate esters, which often exhibit well-resolved signals in the ¹H NMR spectrum, particularly for the imine proton.[12][13]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the validation of enantiomeric excess, from sample preparation to data analysis for both HPLC and NMR methods.
Caption: Workflow for enantiomeric excess validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. yakhak.org [yakhak.org]
- 7. eijppr.com [eijppr.com]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 1-Bicyclo[2.2.1]hept-2-ylethanamine
For researchers, scientists, and professionals in drug development, the accurate characterization of novel compounds is paramount. 1-Bicyclo[2.2.1]hept-2-ylethanamine, a primary amine with a rigid bicyclic structure, presents unique analytical challenges. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, supported by predictive fragmentation data and detailed experimental protocols.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and whether derivatization is a viable option.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Volatility Requirement | High; compound must be volatile and thermally stable. | Low; suitable for non-volatile and thermally labile compounds.[1][2] |
| Derivatization | Often recommended for primary amines to improve volatility and chromatographic peak shape.[3][4][5] | Generally not required; the primary amine is readily protonated in solution.[6][7] |
| Ionization Technique | Electron Ionization (EI) is common, providing detailed fragmentation for structural elucidation.[8] | Electrospray Ionization (ESI) is typical, usually generating a strong protonated molecular ion [M+H]+. |
| Structural Information | Rich fragmentation patterns from EI can be used for library matching and structural confirmation.[8][9] | Tandem MS (MS/MS) of the precursor ion provides specific fragmentation data for quantification and identification.[10] |
| Sensitivity | Good, but can be limited by the volatility and thermal stability of the analyte. | Generally offers higher sensitivity, especially for compounds that ionize well in ESI.[1][10] |
| Typical Application | Ideal for purity assessment of the neat compound and identification of volatile impurities. | Superior for quantification in complex biological matrices (e.g., plasma, urine) and for high-sensitivity studies.[11] |
Predicted Electron Ionization Fragmentation Pathway
The fragmentation of this compound under Electron Ionization (EI) is predicted to be dominated by α-cleavage, a characteristic fragmentation pathway for amines.[8][9][12] This involves the cleavage of the bond between the ethyl side chain and the bicyclic ring system, resulting in a stable, resonance-stabilized iminium ion. The predicted fragmentation is based on the known mass spectrum of the closely related analog, exo-2-Aminonorbornane, which shows a base peak resulting from the loss of a hydrogen atom.[13][14][15]
For this compound (Molecular Weight: 139.24 g/mol ), the molecular ion ([M]•+) at m/z 139 is expected. The major fragmentation pathway is the α-cleavage, leading to the loss of the bicyclo[2.2.1]heptyl radical and the formation of a characteristic fragment at m/z 44.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of this compound by GC-MS, including an optional derivatization step.
1. Sample Preparation:
-
Without Derivatization: Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as methanol or dichloromethane. Further dilute to 1-10 µg/mL for analysis.
-
With Silylation Derivatization:
-
Evaporate 100 µL of a 1 mg/mL solution of the analyte to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).[5]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Caption: General experimental workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive quantification of this compound, particularly in complex matrices.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Create working standards by serial dilution in the mobile phase or a relevant matrix blank.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.[7]
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[7]
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 140.1 ([M+H]+).
-
Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Expected fragments would arise from the loss of ammonia (NH3) or cleavage of the bicyclic ring.
-
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. conquerscientific.com [conquerscientific.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. bioxpedia.com [bioxpedia.com]
- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 13. exo-2-Aminonorbornane [webbook.nist.gov]
- 14. exo-2-Aminonorbornane [webbook.nist.gov]
- 15. exo-2-Aminonorbornane [webbook.nist.gov]
Bicyclic vs. Monocyclic Chiral Amines in Catalysis: A Comparative Guide
In the realm of asymmetric catalysis, the architecture of a chiral amine catalyst plays a pivotal role in determining the stereochemical outcome of a reaction. This guide provides a comparative analysis of two prominent classes of these organocatalysts: bicyclic and monocyclic chiral amines. By examining their performance in key asymmetric transformations, supported by experimental data and detailed protocols, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and reaction optimization.
Performance Comparison: Rigidity Enhances Stereoselectivity
The fundamental difference between bicyclic and monocyclic chiral amines lies in their conformational flexibility. Bicyclic systems, with their fused ring structures, are significantly more rigid than their monocyclic counterparts. This rigidity is hypothesized to translate into a more organized and predictable transition state during a catalytic reaction, leading to higher enantioselectivity.
Computational studies have provided a theoretical framework for this hypothesis. For instance, Density Functional Theory (DFT) calculations on the asymmetric aldol reaction predict that bicyclic proline analogues are substantially more effective in improving the enantiomeric excess (ee%) compared to the widely used monocyclic catalyst, L-proline.[1] These in silico models suggest that the constrained framework of bicyclic catalysts leads to a greater energy difference between the transition states that form the major and minor enantiomers.
While direct side-by-side experimental comparisons under identical conditions are not always readily available in the literature, a compilation of data from various sources allows for a qualitative and, in some cases, quantitative assessment of their relative performance in key asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction, a cornerstone of C-C bond formation, has been extensively studied with both monocyclic and bicyclic chiral amine catalysts. L-proline, a monocyclic secondary amine, is a well-established catalyst for this transformation. However, its performance can be surpassed by more structurally complex bicyclic analogues.
| Reaction | Catalyst | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Cyclohexanone + 4-Nitrobenzaldehyde | L-Proline | Monocyclic | 95 | 95:5 (anti/syn) | 96 (anti) | [2] |
| Acetone + 4-Nitrobenzaldehyde | 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic | - | - | 40 (R) | [3] |
| Acetone + 4-Nitrobenzaldehyde | β-Proline | Monocyclic | - | - | 0 | [3] |
Note: The data presented is compiled from different sources and may have been obtained under varying reaction conditions. Direct comparison should be made with caution.
As indicated in the table, while L-proline can achieve high enantioselectivity, a constrained bicyclic β-proline analogue demonstrated significantly improved enantioselectivity over its monocyclic β-proline counterpart in the aldol reaction between acetone and 4-nitrobenzaldehyde.[3] This experimental result supports the computational predictions regarding the benefits of a rigid catalyst scaffold.
Asymmetric Michael Addition
The asymmetric Michael addition is another fundamental reaction where the choice of chiral amine catalyst is critical. This reaction is pivotal for the enantioselective formation of 1,5-dicarbonyl compounds and related structures.
| Reaction | Catalyst | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Cyclohexanone + trans-β-Nitrostyrene | L-Proline derivative | Monocyclic | 92 | 92:8 (syn/anti) | 95 (syn) | [4] |
| Various ketones + Nitroalkenes | DPEN-based thiourea | Monocyclic (derived) | 88-99 | up to 9:1 (syn/anti) | 76-99 (syn) | [5] |
Note: The data presented is compiled from different sources and may have been obtained under varying reaction conditions. Direct comparison should be made with caution.
In the context of Michael additions, derivatives of the monocyclic proline have been developed into highly effective catalysts.[4] While direct comparative data with a structurally analogous bicyclic catalyst is limited in the provided search results, the high performance of these monocyclic systems demonstrates their significant potential.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral amines can catalyze this reaction through the formation of a chiral iminium ion, which activates the dienophile.
| Reaction | Catalyst | Catalyst Type | Yield (%) | Endo/Exo Ratio | Enantiomeric Excess (ee%) | Reference |
| Cyclopentadiene + Cinnamaldehyde | Imidazolidinone | Monocyclic | 99 | >20:1 | 93 (exo) | [6] |
| Dienes + α,β-Unsaturated Ketones | Chiral Amine | Monocyclic | up to 98 | up to >20:1 | up to 99 |
Note: The data presented is compiled from different sources and may have been obtained under varying reaction conditions. Direct comparison should be made with caution.
Monocyclic chiral amines, such as imidazolidinones, have been shown to be highly effective catalysts for the asymmetric Diels-Alder reaction, providing excellent yields and enantioselectivities.[6] The development of bicyclic counterparts for this reaction remains an active area of research.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for key asymmetric reactions catalyzed by chiral amines.
Asymmetric Aldol Reaction Catalyzed by L-Proline
Reaction: Cyclohexanone with Benzaldehyde[2]
Materials:
-
(S)-Proline
-
Methanol
-
Water
-
Cyclohexanone
-
Benzaldehyde
Procedure:
-
In a 25 mL flask, charge (S)-proline (115 mg, 1 mmol), methanol (1.33 mL), water (330 µL), and cyclohexanone (5.18 mL, 50 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Slowly add benzaldehyde (1.02 mL, 10 mmol) via syringe.
-
Cap the flask, seal it, and stir the reaction mixture at room temperature for 30 hours.
-
Upon completion, the reaction is worked up using standard aqueous and extraction procedures.
-
The product is purified by flash column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Asymmetric Michael Addition Catalyzed by a Proline Derivative
Reaction: Ketones with Nitroalkenes[4]
Materials:
-
L-proline-based chiral ionic liquid (catalyst)
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Ethanol (solvent)
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) in ethanol, add the ketone (2.0 mmol) and the L-proline-based chiral ionic liquid catalyst (10-30 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.
Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Amine
Reaction: Dienes with α,β-Unsaturated Aldehydes[6]
Materials:
-
Chiral imidazolidinone catalyst
-
Dienophile (e.g., cinnamaldehyde)
-
Diene (e.g., cyclopentadiene)
-
Solvent (e.g., MeOH/H₂O mixture)
Procedure:
-
To a solution of the chiral imidazolidinone catalyst (5 mol%) in the appropriate solvent, add the dienophile (1.0 equiv).
-
Add the diene (3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the time required for completion (typically 3-24 hours).
-
Upon consumption of the aldehyde, dilute the mixture with Et₂O and wash with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The product is purified by chromatography.
-
The endo/exo ratio and enantiomeric excess are determined by appropriate analytical techniques (e.g., chiral GC or HPLC).
Mechanistic Insights and Visualizations
The stereochemical outcome of chiral amine-catalyzed reactions is determined in the transition state. The catalyst's structure dictates the facial selectivity of the nucleophilic attack on the electrophile.
Catalytic Cycles
Both monocyclic and bicyclic chiral secondary amines typically operate through two primary catalytic cycles: the enamine cycle for reactions involving carbonyl donors (e.g., aldol and Michael additions) and the iminium ion cycle for reactions involving α,β-unsaturated carbonyls as electrophiles (e.g., Diels-Alder and conjugate additions).
References
- 1. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
X-ray crystallography of 1-Bicyclo[2.2.1]hept-2-ylethanamine derivatives
A Comparative Guide to the Structural Elucidation of 1-Bicyclo[2.2.1]hept-2-ylethanamine Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and drug development professionals engaged in the study of bicyclo[2.2.1]heptane derivatives, precise structural characterization is paramount. The rigid bicyclic scaffold of these compounds imparts unique three-dimensional conformations that are critical to their biological activity and physicochemical properties. While X-ray crystallography stands as the definitive method for determining solid-state structure, a comprehensive analysis often involves complementary spectroscopic techniques. This guide provides a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of this compound derivatives and related compounds.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Representative Crystallographic Data
Below are crystallographic data for two representative bicyclo[2.2.1]heptane derivatives, illustrating the type of quantitative information obtained from X-ray diffraction analysis.
Table 1: Crystallographic Data for (1R,4R,7S)-1,7-Dimethyl-7-(phenylsulfonylmethyl)spiro[bicyclo[2.2.1]heptane-2,2'-[1]dioxolane]-4-carboxylic Acid [2]
| Parameter | Value |
| Chemical Formula | C₁₈H₂₄O₄S |
| Molecular Weight | 336.43 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5420 (2) |
| b (Å) | 11.7946 (2) |
| c (Å) | 13.2997 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1653.67 (6) |
| Z | 4 |
| Temperature (K) | 294 (2) |
| R-factor | 0.036 |
Table 2: Crystallographic Data for rac-(rel-1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-2,3′-indol]-2′-amine [3]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 19.2145 (14) |
| b (Å) | 11.3371 (8) |
| c (Å) | 10.3399 (7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2252.4 (3) |
| Z | 8 |
| Temperature (K) | 173 |
| R-factor | 0.046 |
Experimental Protocol for Single-Crystal X-ray Diffraction
A typical workflow for single-crystal X-ray diffraction involves the following steps:
-
Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent system. This is often the most challenging step.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5][6]
-
Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.[5]
-
Structure Refinement: The initial structural model is refined by least-squares methods to best fit the observed diffraction data, yielding the final atomic coordinates, bond lengths, and angles.[2][3]
Spectroscopic Alternatives for Structural Analysis
While X-ray crystallography provides a static solid-state structure, spectroscopic methods offer insights into the molecule's structure in solution, its connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[1][7] For bicyclo[2.2.1]heptane derivatives, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and determining the stereochemistry (exo vs. endo) of substituents.
Table 3: Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | Atomic coordinates, bond lengths/angles | Connectivity, stereochemistry, dynamics |
| Resolution | High (atomic) | Lower, depends on technique |
| Molecular Size | No upper limit (if crystals form) | Generally limited to < 50 kDa |
| Dynamics | Limited (thermal motion) | Provides information on conformational changes |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra are acquired.
-
Spectral Analysis: Chemical shifts, coupling constants, and cross-peaks are analyzed to assign signals and determine the molecular structure and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8][9] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns can offer clues about the structure.
Table 4: Advantages and Disadvantages of Mass Spectrometry
| Advantages | Disadvantages |
| High sensitivity (ppm to ppb levels)[10] | Does not provide stereochemical information |
| Provides accurate molecular weight[9] | Isomers can be difficult to distinguish[9] |
| Can be coupled with chromatography (GC-MS, LC-MS) | Fragmentation can be complex to interpret |
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The sample solution is infused into the mass spectrometer's ion source.
-
Ionization: The sample is ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).[11]
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic peaks for N-H (amine), C-H (alkane), and potentially other functional groups can be identified. It can also provide information on the conformational state of molecules.[12][13]
Table 5: Key FTIR Absorptions for Bicyclo[2.2.1]hept-2-ylethanamine Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (primary amine) | 3300-3500 |
| C-H stretch (alkane) | 2850-3000 |
| N-H bend (primary amine) | 1590-1650 |
Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded.
-
Spectral Analysis: The absorption bands are analyzed to identify the functional groups present.
Choosing the Right Technique: A Decision Guide
The choice of analytical technique depends on the specific research question and the nature of the sample.
Conclusion
For the comprehensive structural characterization of this compound derivatives, an integrated approach is most effective. X-ray crystallography provides unparalleled detail on the solid-state conformation, which is crucial for understanding intermolecular interactions in the crystalline phase. This should be complemented by NMR spectroscopy to determine the structure and dynamics in solution, mass spectrometry to confirm the molecular weight and formula, and FTIR spectroscopy to verify the presence of key functional groups. Together, these techniques provide a holistic understanding of the molecule's structure, which is essential for rational drug design and development.
References
- 1. people.bu.edu [people.bu.edu]
- 2. (1R,4R,7S)-1,7-Dimethyl-7-(phenylsulfonylmethyl)spiro[bicyclo[2.2.1]heptane-2,2′-1,3-dioxolane] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rac-(rel-1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-2,3′-indol]-2′-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. news-medical.net [news-medical.net]
- 8. byjus.com [byjus.com]
- 9. What are advantages and disadvantages of mass spec class 11 chemistry CBSE [vedantu.com]
- 10. quora.com [quora.com]
- 11. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 12. FTIR study of the conformational dynamics in the solid phases of fluorocyclohexane and bromocyclohexane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Bicycloheptane-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bicycloheptane framework and its related strained bicyclic structures have emerged as crucial motifs in modern drug discovery, serving as sp³-rich bioisosteres for aromatic rings. The catalytic asymmetric synthesis of these scaffolds is of paramount importance for accessing enantiopure drug candidates with improved physicochemical and pharmacological properties. This guide provides an objective comparison of the efficacy of three prominent catalytic systems employed in the synthesis and functionalization of bicycloheptane derivatives and their precursors: organocatalysis, Lewis acid catalysis, and photocatalysis. The comparison is supported by experimental data, detailed methodologies for key reactions, and visualizations of the underlying reaction pathways.
Performance Comparison of Catalytic Systems
The efficacy of each catalytic system is evaluated based on reaction yield, enantioselectivity (ee) or enantiomeric ratio (er), and diastereoselectivity (dr) for representative transformations.
Organocatalysis: Asymmetric [2π + 2σ] Cycloaddition
Secondary amine organocatalysis has proven highly effective for the enantioselective [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with α,β-unsaturated aldehydes, yielding valuable bicyclo[2.1.1]hexane (BCH) scaffolds.[1][2] This approach is noted for its operational simplicity and excellent stereocontrol.[1][2]
Table 1: Performance of Secondary Amine Organocatalysis in the [2π + 2σ] Cycloaddition of BCBs with α,β-Unsaturated Aldehydes [1][2]
| Entry | Aldehyde | BCB | Yield (%) | ee (%) | dr |
| 1 | Cinnamaldehyde | Acyl pyrazole-substituted | 84 | 99 | >20:1 |
| 2 | 4-Chlorocinnamaldehyde | Acyl pyrazole-substituted | 82 | 98 | >20:1 |
| 3 | 4-Methoxycinnamaldehyde | Acyl pyrazole-substituted | 75 | 97 | >20:1 |
| 4 | 2-Naphthaldehyde | Acyl pyrazole-substituted | 80 | 99 | >20:1 |
| 5 | Furfural | Acyl pyrazole-substituted | 65 | 95 | >20:1 |
Lewis Acid Catalysis: Asymmetric Cycloadditions of BCBs
Chiral Lewis acid catalysis, often employing metal triflates in combination with chiral ligands such as PyBox or BOX, is a versatile strategy for various asymmetric cycloadditions of BCBs with a range of coupling partners, including imines and electron-deficient alkenes.[3] These systems are effective in activating the BCB for nucleophilic attack.
Table 2: Performance of Lewis Acid Catalysis in Asymmetric Cycloadditions of BCBs [3]
| Entry | Catalyst System | Reaction Type | Reactants | Yield (%) | ee (%) |
| 1 | Zn(OTf)₂/Ph-PyBox | Aza-(3+2) Cycloaddition | Acyl imidazole-BCB, Imine | 94 | 96.5:3.5 er |
| 2 | Cu(OTf)₂/Indane-Box | (3+2) Cycloaddition | Acyl pyrazole-BCB, Coumarin | 92 | 95 |
| 3 | Sc(OTf)₃/PyBox | (3+3) Cycloaddition | Acyl imidazole-BCB, Nitrone | 99 | >99 |
| 4 | Yb(OTf)₃/PyBox | (3+2) Cycloaddition | BCB ketone, Vinyl azide | 98 | 99 |
| 5 | Zn(OTf)₂/Ph-PyBox | (5+3) Cycloaddition | Acyl imidazole-BCB, Pyridazinium thiolate | 93 | 81 |
Photocatalysis: Minisci-Type Functionalization
Photocatalytic Minisci-type reactions have been developed for the functionalization of bicyclo[3.1.1]heptane (BCHep) bridgeheads.[4][5][6] This method allows for the introduction of various heterocycles from readily available N-hydroxyphthalimide (NHPI) esters of the corresponding carboxylic acids under mild, visible-light-mediated conditions.[4][5][6]
Table 3: Performance of Photocatalytic Minisci-Type Reaction for Heterocycle-Substituted BCHeps [4][6]
| Entry | BCHep-RAE | Heterocycle | Yield (%) |
| 1 | Bridgehead CO₂Me | Pyridine | 75 |
| 2 | Bridgehead CO₂Me | Quinoline | 68 |
| 3 | Bridgehead CO₂Me | Isoquinoline | 72 |
| 4 | Bridgehead Phenyl | Pyridine | 65 |
| 5 | Bridgehead Benzyl | Quinoline | 62 |
Experimental Protocols
General Procedure for Organocatalytic Asymmetric [2π + 2σ] Cycloaddition
To a solution of the α,β-unsaturated aldehyde (0.1 mmol) in acetone (2 mL) are added the secondary amine catalyst (20 mol%), a co-catalyst (e.g., a hydrogen-bonding catalyst, 20 mol%), and trifluoroacetic acid (TFA, 40 mol%).[1] The bicyclo[1.1.0]butane (0.15 mmol) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).[1] The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired bicyclo[2.1.1]hexane product.[1]
General Procedure for Lewis Acid-Catalyzed Asymmetric Aza-(3+2) Cycloaddition
In a glovebox, Zn(OTf)₂ (10 mol%) and the chiral PyBox ligand (11 mol%) are added to a flame-dried Schlenk tube. Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 1 hour. The acyl imidazole-substituted bicyclo[1.1.0]butane (0.1 mmol) is then added, followed by the imine (0.12 mmol). The reaction is stirred at the specified temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then concentrated, and the residue is purified by flash column chromatography to give the final azabicyclo[2.1.1]hexane product.
General Procedure for Photocatalytic Minisci-Type Functionalization
The bicyclo[3.1.1]heptane redox-active ester (RAE) (0.1 mmol), the heterocycle (10 equiv), and the photocatalyst (e.g., an iridium-based catalyst, 1-2 mol%) are dissolved in a degassed solvent (e.g., DMSO or MeCN). The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 16 hours.[4] After completion, the reaction is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the functionalized bicyclo[3.1.1]heptane.[4]
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms and workflows for each catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Substituted Bicyclo[2.2.1]heptane Diastereomers
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.1]heptane scaffold is a key structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The synthesis of substituted bicyclo[2.2.1]heptanes often yields diastereomeric mixtures, the separation and characterization of which are critical for understanding structure-activity relationships (SAR) and ensuring the selection of the optimal stereoisomer for drug development. This guide provides a comparative overview of the key analytical techniques used to characterize these diastereomers, supported by experimental data and detailed protocols.
Spectroscopic and Chromatographic Comparison
The differentiation of diastereomers relies on the distinct spatial arrangement of their atoms, which manifests in unique spectroscopic and chromatographic behaviors. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful techniques for unambiguous structure elucidation, while chromatographic methods are essential for their separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for identifying and distinguishing diastereomers in solution. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts (δ), coupling constants (J), and through-space interactions (Nuclear Overhauser Effect, NOE).
Key Differentiating Features in NMR:
-
Chemical Shifts (δ): The electronic environment of each nucleus is highly sensitive to its stereochemical orientation. Protons and carbons in exo and endo positions, for instance, exhibit distinct chemical shifts. The chemical shifts of the bridgehead carbons (C1 and C4) and the methylene bridge carbon (C7) are particularly informative for assigning the overall stereochemistry of the bicyclic system.
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dictated by the dihedral angle between them, as described by the Karplus equation. This is invaluable for determining the relative stereochemistry of substituents.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in assigning the complete structure and stereochemistry of complex diastereomers without the need for their physical separation.[1]
-
Chiral Lanthanide Shift Reagents (LSRs): The addition of a chiral LSR can induce separation of signals for enantiomers and can also be used to enhance the resolution of diastereomeric signals in the NMR spectrum.[2]
Table 1: Comparative ¹H and ¹³C NMR Data for a Representative Pair of Substituted Bicyclo[2.2.1]heptane Diastereomers
| Diastereomer | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Exo Isomer | H-2 (endo) | 2.14–2.06 (m) | 46.2 (C2) |
| H-3 (exo) | 1.95 (dd, J = 13.2, 4.5 Hz) | 41.2 (C3) | |
| H-1 | 2.57 (t, J = 4.2 Hz) | 57.9 (C1) | |
| H-4 | 2.14–2.06 (m) | 34.0 (C4) | |
| C7 | - | 28.7 | |
| Endo Isomer | H-2 (exo) | 2.65–2.55 (m) | 44.7 (C2) |
| H-3 (endo) | 2.32–2.20 (m) | 33.6 (C3) | |
| H-1 | 2.65–2.55 (m) | 46.5 (C1) | |
| H-4 | 2.45–2.35 (m) | 42.5 (C4) | |
| C7 | - | 29.8 |
Note: Data is representative and synthesized from literature for similar structures.[3] Actual values will vary depending on the specific substituents.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute and relative stereochemistry of all chiral centers.[4][5][6][7] This technique is invaluable for the unambiguous assignment of diastereomers, especially when NMR data is inconclusive. The resulting crystal structure can also reveal intermolecular interactions within the crystal lattice.
Table 2: Representative Crystallographic Data for Bicyclo[2.2.1]heptane Diastereomers
| Parameter | Diastereomer 1 (exo) | Diastereomer 2 (endo) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 10.517 | 8.775 |
| b (Å) | 10.914 | 16.353 |
| c (Å) | 9.642 | 7.804 |
| α (°) | 90 | 90 |
| β (°) | 90 | 101.08 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1106.7 | 1095.8 |
Note: Data is representative and based on published structures of bicyclo[2.2.1]heptane derivatives.[4]
Chromatographic Separation
The separation of diastereomers is typically achieved using chromatographic techniques, which exploit differences in their physical properties, such as polarity and affinity for a stationary phase.
-
Column Chromatography: This is a standard method for the preparative separation of diastereomers on a larger scale.[4] The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good resolution.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical and preparative-scale separations. Chiral stationary phases (CSPs) are often employed for the separation of enantiomers but can also be highly effective for resolving diastereomers.[8][9][10]
Table 3: Comparison of Chromatographic Separation Methods
| Technique | Stationary Phase | Mobile Phase | Typical Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative separation |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Analytical separation |
| Chiral HPLC | Cellulose or Amylose derivatives (e.g., Chiralcel OD-H) | Hexane/Isopropanol | Analytical and preparative separation of stereoisomers |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the bicyclo[2.2.1]heptane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width and a longer relaxation delay are typically required compared to ¹H NMR.
-
2D NMR Acquisition: If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC, NOESY) to establish connectivity and stereochemical relationships.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
X-Ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the purified diastereomer suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data until a satisfactory agreement is reached.[7]
HPLC Separation Protocol
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the diastereomeric mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the analytical column (e.g., a chiral column like Chiralcel OD-H). Run the separation using an isocratic or gradient elution method.
-
Detection: Monitor the elution of the diastereomers using a suitable detector, such as a UV detector at an appropriate wavelength.
-
Method Optimization: If separation is not optimal, adjust the mobile phase composition, flow rate, or column temperature to improve resolution.[10]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Diastereomer Characterization
The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of substituted bicyclo[2.2.1]heptane diastereomers.
Caption: Workflow for diastereomer synthesis, separation, and characterization.
Bicyclo[2.2.1]heptanes in Drug Development: A Signaling Pathway Example
Substituted bicyclo[2.2.1]heptane derivatives have shown promise as antagonists of chemokine receptors, such as CXCR2, which are implicated in cancer metastasis.[11] The diagram below illustrates a simplified signaling pathway where a bicyclo[2.2.1]heptane-based antagonist inhibits CXCR2 signaling.
Caption: Inhibition of CXCR2 signaling by a bicyclo[2.2.1]heptane antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure of 7-thiabicyclo[2.2.1]heptenes: functional complementarity of the sulfur atom and the ethenyl fragment - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking New Synthetic Routes for Chiral Bicyclic Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral bicyclic amines is a critical endeavor in medicinal chemistry and drug development, as these scaffolds are integral to a wide array of pharmaceuticals and biologically active molecules. The constant evolution of synthetic methodologies offers researchers an expanding toolkit to approach these complex targets. This guide provides an objective comparison of established and novel synthetic routes for the preparation of chiral bicyclic amines, with a focus on the well-studied tropane alkaloid, (-)-cocaine, as a representative example. The aim is to furnish researchers with the necessary data to make informed decisions when selecting a synthetic strategy.
Comparative Analysis of Synthetic Strategies for (-)-Cocaine
The synthesis of (-)-cocaine has been a benchmark for synthetic chemists for over a century. Here, we compare three distinct approaches: a classical total synthesis, a modern organocatalytic strategy, and a biocatalytic approach.
Table 1: Quantitative Comparison of Synthetic Routes to (-)-Cocaine
| Parameter | Classical Synthesis (Willstätter/Robinson) | Organocatalytic Route | Biocatalytic Approach (Enzymatic Desymmetrization) |
| Key Transformation | Mannich Reaction / Reduction | Asymmetric [5+2] Cycloaddition | Enzymatic Resolution |
| Starting Materials | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | 3-Oxidopyridinium Betaine, Dienamine | Racemic Tropinone Derivatives |
| Number of Steps | ~5-9 | ~5 | Variable (key step is resolution) |
| Overall Yield | Low (e.g., Willstätter's original was very low, Robinson's tropinone synthesis ~40%) | 39%[1] | Up to 50% (theoretical max for resolution) |
| Enantiomeric Excess (ee) | Relies on chiral resolution of a racemic mixture | High (e.g., >95%) | Excellent (>99%)[2] |
| Diastereoselectivity (dr) | Achieved through separation of diastereomers | High | N/A for resolution step |
| Reaction Conditions | Often harsh (e.g., high temperatures, strong acids/bases) | Mild (e.g., low temperatures, organocatalyst) | Mild (e.g., physiological pH, room temperature) |
| Catalyst | None (in key bond-forming steps) | Chiral Amines/Acids | Enzymes (e.g., Lipases) |
| Catalyst Loading | N/A | 5-20 mol% | Typically low (mg enzyme/g substrate) |
Experimental Protocols for Key Methodologies
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic routes. Below are representative protocols for key transformations in the synthesis of chiral bicyclic amines.
Horner-Wadsworth-Emmons Reaction for Chiral Bicyclic Imine Synthesis
This method provides a route to chiral bicyclic imines, which can be subsequently reduced to the corresponding amines.[3][4][5][6]
Materials:
-
Chiral hexahydroquinoxalin-2(1H)-one derived dimethyl phosphonate
-
Aldehyde or ketone
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the chiral phosphonate in anhydrous THF at 0 °C under an inert atmosphere, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral bicyclic imine.
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids.[7][8][9][10][11] The use of a chiral catalyst can render this reaction enantioselective.
Materials:
-
Tryptamine or other β-arylethylamine
-
Aldehyde
-
Chiral catalyst (e.g., chiral thiourea or phosphoric acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve the tryptamine derivative and the chiral catalyst in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched bicyclic amine.
Enzymatic Desymmetrization of a meso-Diacetate
This biocatalytic approach is highly effective for producing enantiopure building blocks for chiral bicyclic amine synthesis.[12][13][14][15]
Materials:
-
meso-diacetate substrate
-
Lipase (e.g., Porcine Pancreatic Lipase - PPL, or Candida antarctica Lipase B - CALB)
-
Phosphate buffer (e.g., 0.1 M, pH 7)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Suspend the meso-diacetate in the phosphate buffer.
-
Add the lipase to the suspension.
-
Stir the mixture vigorously at room temperature, maintaining the pH of the solution.
-
Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.
-
Extract the mixture with an organic solvent.
-
Separate the monoacetate product from the unreacted diacetate and the diol by-product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualization of Synthetic Planning and Workflows
The selection of an appropriate synthetic route is a critical decision in any chemical synthesis campaign. The following diagrams illustrate a generalized workflow for comparing synthetic routes and a decision-making process for choosing a suitable strategy.
Caption: A generalized workflow for the systematic comparison of different synthetic routes.
Caption: A decision-making flowchart for selecting a synthetic strategy for a chiral bicyclic amine.
References
- 1. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02646H [pubs.rsc.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly enantioselective catalytic acyl-pictet-spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. An enantioselective enzymatic desymmetrization route to hexahydro-4H-furopyranol, a high-affinity ligand for HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategic enzymatic enantioselective desymmetrization of prochiral cyclohexa-2,5-dienones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. internationaljournalssrg.org [internationaljournalssrg.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Bicyclo[2.2.1]heptanamine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.1]heptane framework, also known as the norbornane scaffold, is a prominent structural motif in medicinal chemistry. Its conformational rigidity allows for the precise spatial orientation of pharmacophoric groups, making it a valuable tool in the design of compounds targeting various biological entities. Bicyclo[2.2.1]heptanamine, or 2-aminonorbornane, and its derivatives have garnered significant attention, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal communication and excitotoxicity.[1] The stereochemistry of the amine substituent, designated as endo or exo, profoundly influences the biological activity of these compounds. This guide provides a comparative analysis of the biological activities of bicyclo[2.2.1]heptanamine stereoisomers and their derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Biological Activity
The biological activity of bicyclo[2.2.1]heptanamine derivatives is significantly influenced by their stereochemistry. While direct comparative quantitative data for the unsubstituted endo- and exo-2-aminonorbornane is limited in the readily available literature, studies on their derivatives highlight the critical role of stereoisomerism.
One key area of investigation for these compounds is their activity as uncompetitive antagonists at the phencyclidine (PCP) binding site of the NMDA receptor.[2][3] The following tables summarize the in vitro binding affinity and cytotoxicity of a series of N-substituted 2-phenylbicyclo[2.2.1]heptan-2-amine derivatives.
Table 1: In Vitro NMDA Receptor Binding Affinity of N-Substituted 2-Phenylbicyclo[2.2.1]heptan-2-amine Derivatives
| Compound | Structure | IC50 (µM) | Ki (µM) |
| 5a | 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine | 7.86 | 5.28 |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant, representing the equilibrium constant for the binding of an inhibitor to an enzyme.
Table 2: In Vitro Cytotoxicity of N-Substituted 2-Phenylbicyclo[2.2.1]heptan-2-amine Derivatives and Memantine
| Compound | Cell Line | IC50 (µM) |
| 5a | MDCK | 155 |
| N2a | 154 | |
| Memantine | MDCK | 197 |
| N2a | 219 |
MDCK: Madin-Darby Canine Kidney cells, often used as a model for the blood-brain barrier. N2a: Mouse neuroblastoma cell line.
These data indicate that compound 5a exhibits moderate binding affinity for the NMDA receptor and possesses a toxicity profile comparable to the clinically used NMDA receptor antagonist, memantine.[2][3]
Furthermore, qualitative studies on other bicyclo[2.2.1]heptane derivatives underscore the importance of stereochemistry. For instance, in a series of 6-hydroxy-2-aminobenzonorbornenes, the endo-isomers exhibited antinociceptive properties, while the corresponding exo-isomers were inactive. This highlights a clear stereospecific effect on their biological function. In contrast, a study on exo- and endo-2-amino-6,7-dihydroxybenzonorbornenes found that neither isomer displaced radioligands from dopamine receptor sites, suggesting that this particular scaffold may not be optimal for dopamine receptor targeting.[4]
Experimental Protocols
The determination of binding affinity to the NMDA receptor is a crucial experiment in the evaluation of bicyclo[2.2.1]heptanamine derivatives. The following is a detailed methodology for the widely used [³H]MK-801 radioligand binding assay.
[³H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Rat forebrain tissue
-
Homogenization Buffer: 5 mM Tris-HCl, pH 7.4
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Unlabeled MK-801 (for determination of non-specific binding)
-
Test compounds (bicyclo[2.2.1]heptanamine stereoisomers or derivatives)
-
Glutamate and Glycine (co-agonists)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again under the same conditions.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a final volume of 500 µL, combine:
-
100 µL of membrane suspension (100 µg protein)
-
50 µL of [³H]MK-801 (final concentration ~1-5 nM)
-
50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M)
-
50 µL of glutamate (final concentration 10 µM)
-
50 µL of glycine (final concentration 10 µM)
-
Assay buffer to make up the final volume.
-
-
For determining non-specific binding, use 10 µM unlabeled MK-801 in place of the test compound.
-
Incubate the mixture at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Antagonism
The primary mechanism of action for many bicyclo[2.2.1]heptanamine derivatives is the antagonism of the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron. Excessive Ca²⁺ influx through NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases. Uncompetitive antagonists, such as the compounds discussed, bind within the ion channel pore, physically blocking the flow of ions.
Caption: Signaling pathway of NMDA receptor antagonism by bicyclo[2.2.1]heptanamine derivatives.
Experimental Workflow for Biological Activity Screening
The evaluation of novel bicyclo[2.2.1]heptanamine stereoisomers typically follows a structured workflow, from initial synthesis to in-depth biological characterization.
Caption: General experimental workflow for the evaluation of bicyclo[2.2.1]heptanamine stereoisomers.
References
- 1. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
- 2. Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and dopamine receptor binding of exo- and endo-2-amino-6,7-dihydroxybenzonorbornene, rigid analogues of 2-amino-6,7-dihydroxytetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Bicyclo[2.2.1]hept-2-ylethanamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Bicyclo[2.2.1]hept-2-ylethanamine, a compound identified as a skin, eye, and respiratory irritant.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. This compound is classified as an irritant, and direct contact can cause adverse health effects.
Hazard Summary:
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation |
Required Personal Protective Equipment (PPE):
To mitigate the risks of exposure, the following PPE must be worn at all times during the handling and disposal of this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.
Disposal Procedure: Neutralization
Small quantities of this compound can be safely disposed of in a laboratory setting through chemical neutralization. As an amine, this compound is basic and can be neutralized by the careful addition of a dilute acid. This process should be performed in a chemical fume hood.
Materials Required:
-
Waste this compound
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
Large beaker or flask
-
Stir bar and stir plate
-
Ice bath
-
pH meter or pH indicator strips
-
Water
Step-by-Step Neutralization Protocol:
-
Dilution of the Amine: In a large beaker, dilute the this compound waste with a large volume of cold water (a dilution of at least 1:10 is recommended). Place the beaker in an ice bath to dissipate any heat generated during the subsequent neutralization reaction.
-
Preparation of Dilute Acid: Prepare a dilute solution of a strong acid, such as 1 M hydrochloric acid or 1 M sulfuric acid.
-
Slow Addition of Acid: While continuously stirring the diluted amine solution, slowly add the dilute acid dropwise. The neutralization of amines is an exothermic reaction, so slow addition is crucial to control the temperature.
-
pH Monitoring: Regularly monitor the pH of the solution using a pH meter or pH indicator strips. The target pH for the neutralized solution should be between 5.0 and 9.0.
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the sanitary sewer with a copious amount of water.
Quantitative Data for Neutralization
To aid in the preparation for the neutralization process, the following table provides essential physical and chemical properties of this compound and common laboratory acids.
| Chemical | Molecular Weight ( g/mol ) | Density (g/cm³) | Molarity of Concentrated Solution (approx.) |
| This compound | 139.24[1] | 0.963[2] | N/A |
| Hydrochloric Acid (HCl) | 36.46 | 1.18 | 12.1 M |
| Sulfuric Acid (H₂SO₄) | 98.08 | 1.84 | 18.4 M |
Example Calculation for Neutralization:
To neutralize 10 mL of pure this compound:
-
Calculate the moles of the amine:
-
Mass = Volume × Density = 10 mL × 0.963 g/mL = 9.63 g
-
Moles = Mass / Molecular Weight = 9.63 g / 139.24 g/mol ≈ 0.069 moles
-
-
Determine the required moles of a monoprotic acid (like HCl):
-
The reaction between a monoamine and a monoprotic acid is a 1:1 molar ratio. Therefore, approximately 0.069 moles of HCl are needed.
-
-
Calculate the volume of 1 M HCl solution required:
-
Volume = Moles / Molarity = 0.069 moles / 1 mol/L = 0.069 L or 69 mL
-
This calculation provides an estimate. Always confirm the neutralization by monitoring the pH.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Bicyclo[2.2.1]hept-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS No. 24520-60-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.
Personal Protective Equipment (PPE) Specifications
Proper selection of Personal Protective Equipment (PPE) is the first line of defense against exposure. Due to the limited availability of specific permeation data for this compound, the following recommendations are based on guidelines for handling amines and chemicals with similar hazard classifications.
| PPE Category | Specification | Rationale |
| Hand Protection | Primary: Butyl rubber or Neoprene gloves. Secondary (for splash protection only): Nitrile gloves (must be changed immediately upon contact). | Amines can degrade nitrile gloves quickly. Butyl rubber and Neoprene offer better resistance to this chemical class. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Provides protection against splashes and vapors that can cause serious eye irritation. Standard safety glasses are not sufficient. |
| Skin and Body Protection | A chemically resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential for significant splashing, a chemical-resistant apron is recommended. | Prevents skin contact and contamination of personal clothing. As this compound can cause skin sensitization, minimizing any contact is crucial. |
| Respiratory Protection | For work in well-ventilated areas (e.g., a certified chemical fume hood), respiratory protection may not be required. For work outside a fume hood or in case of spills, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against inhalation of vapors which may cause respiratory irritation. The specific cartridge type should be selected based on the concentration and nature of the airborne contaminants. |
Experimental Protocol: Handling and Use
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Prepare a designated waste container for contaminated materials.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles and a face shield.
-
Wear the appropriate gloves (butyl rubber or neoprene are recommended). Check for any signs of damage before use.
-
-
Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of the chemical sealed when not in use.
-
-
Disposal:
-
Dispose of all contaminated waste, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Remove the lab coat, followed by the face shield and goggles.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
Emergency Response Plan
In the event of a spill or exposure, immediate and appropriate action is critical.
Caption: Emergency response procedures for spills or exposure to the chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
